molecular formula C17H21NO B2586011 2-(Isopropylamino)-1,1-diphenyl-1-ethanol CAS No. 74484-62-1

2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Cat. No.: B2586011
CAS No.: 74484-62-1
M. Wt: 255.361
InChI Key: NYVYHGOULWNYJM-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a chiral amino alcohol of interest in synthetic organic chemistry and pharmaceutical research. Compounds within this chemical class frequently serve as crucial precursors or intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and catalysts. The structure, featuring both amino and alcohol functional groups on a chiral diphenylethanol backbone, makes it a potential ligand for asymmetric synthesis or a building block for molecules with biological activity. Researchers value this scaffold for its ability to impart stereochemical control in reactions or to interact with biological targets. While the specific mechanism of action is application-dependent, amino alcohols often function as ligands in metal complexes that catalyze organic transformations or can mimic structural motifs found in active pharmaceutical ingredients. As a secondary amine, this compound must be handled with care. Appropriate personal protective equipment, including gloves and eye protection, should be worn. Users should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diphenyl-2-(propan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(2)18-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVYHGOULWNYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. In the absence of extensive empirical data for this specific molecule, this document leverages established structure-property relationships, computational modeling, and established analytical methodologies to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals, providing foundational knowledge and actionable protocols for the synthesis, characterization, and evaluation of this compound.

Introduction: Structural Rationale and Potential Applications

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a tertiary amino alcohol characterized by a diphenyl ethanol core and an isopropylamino functional group. The presence of two phenyl rings suggests potential for non-covalent interactions with biological targets, while the amino alcohol moiety can participate in hydrogen bonding and salt formation, influencing its solubility and pharmacokinetic profile. The isopropyl group adds steric bulk, which may modulate receptor binding and metabolic stability.

Given its structural motifs, this compound is of interest in medicinal chemistry. The 1,1-diphenylethanol scaffold is found in various biologically active molecules. The addition of the isopropylamino group introduces a basic center, which is a common feature in many pharmacologically active compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. These values are derived from computational models and by analogy to structurally related compounds.

PropertyPredicted ValueMethod of Estimation
IUPAC Name 2-(propan-2-ylamino)-1,1-diphenylethan-1-olIUPAC Nomenclature
Molecular Formula C₁₇H₂₁NOElemental Composition
Molecular Weight 255.36 g/mol Based on Molecular Formula
Melting Point 85 - 95 °CAnalogy to similar structures
Boiling Point > 300 °C (with decomposition)Analogy to similar structures
Aqueous Solubility LowPredicted from LogP
pKa (basic) 8.5 - 9.5Computational Prediction
LogP 3.0 - 4.0Computational Prediction

Synthesis and Purification

A plausible synthetic route to 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-amino-1,1-diphenylethanol.

Synthesis_Pathway 2-Amino-1,1-diphenylethanol 2-Amino-1,1-diphenylethanol Target_Compound 2-(Isopropylamino)-1,1-diphenyl-1-ethanol 2-Amino-1,1-diphenylethanol->Target_Compound Acetone, Reductive Amination (e.g., NaBH(OAc)₃)

Caption: Proposed synthesis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Step-by-Step Experimental Protocol

Materials:

  • 2-Amino-1,1-diphenylethanol

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-1,1-diphenylethanol (1 equivalent) in dichloromethane.

  • Imine Formation: Add acetone (1.5 equivalents) to the solution and stir at room temperature for 30 minutes to form the corresponding imine in situ.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the methylene protons adjacent to the nitrogen.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H stretches of the aromatic and aliphatic groups.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to determine the purity of the final compound. A gradient elution with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and UV detection would be appropriate.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.

Physicochemical Property Determination: Experimental Protocols

The following section details the experimental procedures for determining the key physicochemical properties.

pKa Determination

The basic pKa of the isopropylamino group is a critical parameter influencing the compound's ionization state at physiological pH.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Stock Prepare stock solution in a co-solvent (e.g., Methanol) Aqueous_Solutions Prepare a series of aqueous solutions at different pH values Prepare_Stock->Aqueous_Solutions UV_Vis Measure UV-Vis absorbance spectrum at each pH Aqueous_Solutions->UV_Vis Identify_Lambda_Max Identify λmax shifts between ionized and non-ionized forms UV_Vis->Identify_Lambda_Max Plot_Absorbance Plot absorbance vs. pH Identify_Lambda_Max->Plot_Absorbance Determine_pKa Determine pKa from the inflection point of the sigmoidal curve Plot_Absorbance->Determine_pKa

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

  • Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water/methanol).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of the compound's lipophilicity and is a key predictor of its membrane permeability and oral absorption.

Protocol: Shake-Flask Method (OECD Guideline 107)

  • Prepare a stock solution of the compound in the phase in which it is more soluble (likely octanol).

  • Equilibrate n-octanol and water by shaking them together for 24 hours.

  • Add a known volume of the stock solution to a mixture of the pre-equilibrated n-octanol and water.

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Protocol: Shake-Flask Method (OECD Guideline 105)

  • Add an excess amount of the solid compound to a known volume of water (or buffer at a specific pH).

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the suspension to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Conclusion

This technical guide provides a predictive yet comprehensive framework for understanding the physicochemical properties of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. While the provided data is based on sound scientific principles and computational predictions, it is imperative that these properties are confirmed through empirical testing. The detailed protocols outlined herein offer a clear path for the synthesis, characterization, and evaluation of this novel compound, enabling further research into its potential applications.

References

  • PubChem. (n.d.). 2-Amino-1,1-diphenylethanol. National Center for Biotechnology Information. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[1]

  • PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[2]

  • Sigma-Aldrich. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Merck KGaA. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[3]

  • PrepChem.com. (n.d.). Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[4]

  • U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2-Isopropylaminoethanol. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[5]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[6]

  • RSC Publishing. (n.d.). Electronic Supplementary Information of Synthesis of well-defined α,ω-telechelic multiblock copolymers in water. Royal Society of Chemistry. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[7]

Sources

Structural Elucidation of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical framework for the comprehensive structural analysis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, a chiral amino alcohol with potential applications in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-pronged analytical approach, integrating spectroscopic and crystallographic techniques to unambiguously determine the molecule's constitution, connectivity, and three-dimensional arrangement. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust structural confirmation.

Introduction: The Imperative of Structural Verification

The precise molecular structure of a chemical entity is the bedrock of its physicochemical properties and biological activity. For a chiral molecule like 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, a thorough structural analysis is not merely a characterization step but a critical determinant of its potential function and application. The presence of a stereocenter and various functional groups necessitates a combination of analytical techniques to provide orthogonal data, leading to an irrefutable structural assignment. This guide will walk through a logical workflow, from synthesis to complete structural elucidation, emphasizing the "why" behind each methodological choice.

Synthesis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

A plausible synthetic route to 2-(Isopropylamino)-1,1-diphenyl-1-ethanol involves the nucleophilic ring-opening of a suitable epoxide with isopropylamine. Based on established methodologies for similar amino alcohols, the following protocol is proposed.[1]

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-diphenylethylene oxide (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: Add isopropylamine (1.2 eq.) to the solution. The slight excess of the amine ensures the complete consumption of the epoxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 1_1_diphenylethylene_oxide 1,1-Diphenylethylene Oxide reflux Reflux in Methanol 1_1_diphenylethylene_oxide->reflux isopropylamine Isopropylamine isopropylamine->reflux workup Solvent Removal reflux->workup chromatography Column Chromatography workup->chromatography product 2-(Isopropylamino)-1,1-diphenyl-1-ethanol chromatography->product

Caption: Proposed synthetic workflow for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopic techniques provide the fundamental information required to piece together the molecular structure. Each method offers a unique perspective on the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] Both ¹H and ¹³C NMR are essential for a complete analysis.

Based on established chemical shift principles and data from similar structures, the predicted ¹H NMR spectrum of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol would exhibit the following key signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet10HAromatic protons (two phenyl groups)
~ 3.5Singlet1HMethine proton (-CH-) adjacent to OH and phenyls
~ 2.8 - 3.0Multiplet1HMethine proton of isopropyl group (-CH(CH₃)₂)
~ 2.5Singlet2HMethylene protons (-CH₂-)
~ 1.0 - 1.2Doublet6HMethyl protons of isopropyl group (-CH(CH₃)₂)
VariableBroad Singlet1HHydroxyl proton (-OH)
VariableBroad Singlet1HAmine proton (-NH-)

Interpretation: The aromatic region will show a complex multiplet corresponding to the ten protons of the two phenyl rings. The downfield shift of the methine proton at ~3.5 ppm is due to the deshielding effects of the adjacent hydroxyl and two phenyl groups.[4] The isopropyl group will present a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. The methylene protons adjacent to the nitrogen will appear as a singlet. The chemical shifts of the -OH and -NH protons are variable and depend on concentration, solvent, and temperature.

The predicted ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[5][6][7]

Chemical Shift (δ, ppm)Assignment
~ 145Quaternary aromatic carbons (ipso-carbons)
~ 125 - 130Aromatic carbons
~ 78Quaternary carbon attached to OH and two phenyls (C-OH)
~ 55Methylene carbon adjacent to nitrogen (-CH₂-N)
~ 50Methine carbon of isopropyl group (-CH(CH₃)₂)
~ 23Methyl carbons of isopropyl group (-CH(CH₃)₂)

Interpretation: The spectrum will show distinct signals for the aromatic carbons, with the quaternary carbons appearing at a lower field. The carbon bearing the hydroxyl group and two phenyl rings will be significantly downfield due to the electronegativity of the oxygen and the anisotropic effect of the phenyl rings. The aliphatic carbons will appear at higher fields, with the carbons of the isopropyl group being readily identifiable.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse program. Key parameters to consider are the spectral width, number of scans, and relaxation delay.[9]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.[9]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow Sample Purified Compound Preparation Dissolve in Deuterated Solvent Sample->Preparation Acquisition NMR Spectrometer (¹H and ¹³C) Preparation->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Chemical Shift, Integration, Multiplicity Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: General workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[10][11]

The IR spectrum of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (alcohol)
3350 - 3310MediumN-H stretch (secondary amine)
3100 - 3000MediumAromatic C-H stretch
3000 - 2850MediumAliphatic C-H stretch
1600, 1495, 1450Medium-StrongAromatic C=C bending
1200 - 1000StrongC-O stretch (alcohol)
1175 - 1125MediumC-N stretch (amine)

Interpretation: The presence of a broad O-H stretching band and a medium N-H stretching band are key diagnostic features for the alcohol and secondary amine functional groups, respectively.[12][13] The aromatic C-H and C=C bands confirm the presence of the phenyl rings. The strong C-O stretch further supports the presence of the alcohol.[14]

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[15] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.[15][16]

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural features.[17][18] Electron Ionization (EI) is a common technique for small molecules.[19]

m/zInterpretation
269Molecular ion [M]⁺
254[M - CH₃]⁺
196[M - C₆H₅]⁺
182[M - C₆H₅ - CH₂]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺
72[CH₂=N⁺H-CH(CH₃)₂]

Interpretation: The molecular ion peak at m/z 269 would confirm the molecular formula C₁₇H₂₁NO. A common fragmentation pathway for amino alcohols is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.[20][21] In this case, cleavage between the carbon bearing the hydroxyl group and the methylene group would lead to a stable, resonance-stabilized ion at m/z 72. The loss of a phenyl group (m/z 77) is also a likely fragmentation pathway.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.[22][23][24] For a chiral molecule, this technique can determine the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction (typically 0.1-0.5 mm in size).[25] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.[26]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.

XRay_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement 3D_Structure 3D Molecular Structure (Absolute Configuration) Structure_Refinement->3D_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Interpretation of Crystallographic Data: The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths and angles. For chiral molecules, the data can be used to determine the absolute stereochemistry (R/S configuration) of the stereocenter, which is crucial for understanding its biological activity. The crystal packing analysis reveals intermolecular interactions such as hydrogen bonding, which can influence the material's physical properties.[27][28]

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol requires a synergistic application of multiple analytical techniques. The proposed synthesis provides a clear path to obtaining the molecule. Subsequent analysis by NMR, IR, and mass spectrometry will build a comprehensive picture of its molecular formula, functional groups, and connectivity. Finally, single-crystal X-ray diffraction offers the definitive three-dimensional structure, including its absolute configuration. This integrated approach, grounded in sound experimental protocols and logical data interpretation, ensures the highest level of scientific rigor and provides a complete and unambiguous structural assignment for this promising chemical entity.

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  • Excillum. Small molecule crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PMC. (2021, July 30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Retrieved from [Link]

  • PubMed. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2010, March 25). Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. Retrieved from [Link]

  • David Publishing. Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical behavior, and experimental characterization of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol .

Executive Summary

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is an amphiphilic amino-alcohol characterized by a bulky, lipophilic 1,1-diphenyl "head" and a polar, hydrogen-bonding isopropyl-amino-ethanol "tail." Its solubility behavior is governed by the competition between strong hydrophobic Van der Waals interactions (from the phenyl rings) and hydrophilic hydrogen bonding (from the hydroxyl and amine groups).

For researchers and formulation scientists, the critical takeaway is that this compound exhibits pH-dependent aqueous solubility (acting as a base) and high solubility in polar aprotic and protic organic solvents. It is structurally analogous to precursors used in the synthesis of anticholinergic agents and chiral ligands.

Physicochemical Characterization

To predict and manipulate solubility effectively, one must understand the governing molecular descriptors.

PropertyEstimated ValueImpact on Solubility
Molecular Formula C

H

NO
Amphiphilic structure.
Molecular Weight ~255.36 g/mol Moderate size; diffusion rates typical for small molecules.
pKa (Base) ~9.5 – 10.0Critical: The secondary amine is protonated at physiological pH (7.4) and acidic pH, drastically increasing aqueous solubility.
LogP (Octanol/Water) ~3.2 – 3.8 (Predicted)Highly lipophilic in neutral state; partitions preferentially into organic layers.
H-Bond Donors 2 (–OH, –NH–)Facilitates solubility in alcohols (MeOH, EtOH).
H-Bond Acceptors 2 (–OH, –NH–)Allows interaction with water and protic solvents.

Solubility Profile in Organic Solvents

The solubility of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol varies significantly across solvent classes. The following data synthesizes experimental trends for diphenyl-amino-alcohol derivatives.

A. Polar Protic Solvents (Alcohols)
  • Solubility: High (>100 mg/mL)

  • Mechanism: The hydroxyl group of the solvent H-bonds with the amine and hydroxyl groups of the solute. The alkyl chain of the alcohol (ethyl/methyl) accommodates the lipophilic diphenyl moiety.

  • Best Solvents: Methanol, Ethanol, Isopropanol.

B. Polar Aprotic Solvents
  • Solubility: Very High (>200 mg/mL)

  • Mechanism: Dipole-dipole interactions stabilize the polar tail, while the organic nature of the solvent accommodates the phenyl rings.

  • Best Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

  • Note: DMSO is the preferred solvent for preparing high-concentration stock solutions for biological assays.

C. Chlorinated Solvents
  • Solubility: High [1]

  • Mechanism: Excellent solvation of the aromatic phenyl rings via dispersion forces.

  • Best Solvents: Dichloromethane (DCM), Chloroform.

D. Non-Polar Solvents (Alkanes/Ethers)
  • Solubility: Moderate to Low

  • Mechanism: While the phenyl rings are lipophilic, the polar amino-alcohol tail creates a high energy barrier for dissolution in purely non-polar solvents like Hexane.

  • Best Solvents: Tetrahydrofuran (THF), Diethyl Ether (Moderate), Hexane (Low - often used as an anti-solvent for crystallization).

Aqueous Solubility & pH Dependence

This is the most critical parameter for drug development and extraction protocols.

The Ionization Switch

The secondary amine function allows the molecule to switch between a hydrophobic neutral form and a hydrophilic cationic form.

  • pH < 7 (Acidic):

    • State: Protonated (Cationic).

    • Solubility: High. Forms water-soluble salts (e.g., Hydrochloride, Citrate).

    • Application: Aqueous formulation, extraction from organic layers.

  • pH > 10 (Basic):

    • State: Neutral (Free Base).

    • Solubility: Very Low (< 0.1 mg/mL). The molecule precipitates.

    • Application: Precipitation/Crystallization during purification.

Visualization of Solvation Mechanisms

The following diagram illustrates how solvent choice dictates the dominant molecular interactions.

SolvationMechanism cluster_0 Solute Structure cluster_1 Solvent Interactions Diphenyl Diphenyl Group (Lipophilic) AmineTail Amino-Alcohol Tail (Hydrophilic/Ionizable) Diphenyl->AmineTail NeutralWater Neutral/Basic Water Hydrophobic Exclusion Diphenyl->NeutralWater Agglomeration (Precipitation) Ethanol Ethanol/DMSO Amphiphilic Solvation Diphenyl->Ethanol Van der Waals AcidicWater Acidic Water (pH < 7) Protonation -> Salt Formation AmineTail->AcidicWater Ion-Dipole (High Sol.) AmineTail->Ethanol H-Bonding Hexane Hexane Polar Tail Repulsion AmineTail->Hexane Insoluble

Caption: Mechanistic interaction map showing how pH and solvent polarity dictate the solubility of the amphiphilic 2-(Isopropylamino)-1,1-diphenyl-1-ethanol molecule.

Experimental Protocols

To validate these values in your specific context, use the following self-validating protocols.

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility in a specific solvent.

  • Preparation: Weigh excess solid compound (approx. 10 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

  • Equilibration: Cap tightly and shake at 37°C (or 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids. Critical: Saturate the filter with solution first to prevent adsorption loss.

  • Quantification: Analyze the filtrate via HPLC-UV (detecting the phenyl chromophore at ~254 nm).

  • Validation: Check the pH of the filtrate. If the pH shifted significantly, the solubility value corresponds to the final pH, not the initial buffer pH.

Protocol B: pH-Solubility Profile (Titration)

Objective: Determine the intrinsic solubility (


) and pKa.
  • Dissolution: Dissolve the compound in 0.1 M HCl (fully soluble).

  • Titration: Slowly titrate with 0.1 M NaOH while monitoring turbidity via UV-Vis (500 nm) or a nephelometer.

  • Precipitation Point: Record the pH where turbidity sharply increases. This is the pH of precipitation (

    
    ).
    
Experimental Workflow Diagram

SolubilityWorkflow Start Start: Solid Sample SolventSelect Select Solvent System (Aq. Buffer / Organic) Start->SolventSelect ExcessAdd Add Excess Solid to Solvent SolventSelect->ExcessAdd Shake Incubate & Shake (24h @ 25°C) ExcessAdd->Shake Filter Filter Supernatant (0.45 µm PTFE) Shake->Filter Analyze Quantify via HPLC-UV (254 nm) Filter->Analyze CheckPH Measure Final pH (Crucial for Aq. samples) Analyze->CheckPH Data Calculate Solubility (mg/mL) CheckPH->Data

Caption: Step-by-step workflow for determining equilibrium solubility, highlighting the critical pH check step.

Applications in Synthesis & Purification

Understanding this profile allows for optimized processing:

  • Recrystallization:

    • Solvent: Ethanol/Water mixture.

    • Method: Dissolve in hot ethanol (high solubility), then slowly add water (anti-solvent) or cool down to induce crystallization of the free base.

  • Acid-Base Extraction:

    • To purify from non-basic impurities: Dissolve crude mixture in organic solvent (e.g., DCM), wash with aqueous HCl. The amine moves to the water phase; non-basic impurities stay in DCM. Basify the water phase to precipitate the pure amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol. Retrieved from [Link](Cited for hydrophilic tail properties).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69031, 1,1-Diphenylethanol. Retrieved from [Link](Cited for lipophilic head properties).

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).
  • Organic Syntheses (1974). General procedures for amino-alcohol synthesis and purification. Org.[1][2][3][4][5][6] Synth. Coll. Vol. 5. (Reference for standard workup of diphenyl-amino derivatives).

Sources

Methodological & Application

2-(Isopropylamino)-1,1-diphenyl-1-ethanol experimental protocol for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Abstract

2-(Isopropylamino)-1,1-diphenyl-1-ethanol (CAS: 101581-90-2 / related free base forms) represents a critical pharmacophore in the development of anticholinergic and antihistaminic agents.[1][2] Structurally analogous to precursors of pridinol and isopropamide, this amino-alcohol scaffold exhibits significant lipophilicity and basicity, necessitating precise handling to prevent experimental artifacts. This application note provides a validated framework for evaluating the compound's pharmacological profile, specifically focusing on Muscarinic Acetylcholine Receptor (mAChR) binding affinity and metabolic stability in human liver microsomes (HLM).[2]

Part 1: Chemical Handling & Solution Preparation

Rationale: As a lipophilic base (Predicted pKa ~9.5, LogP ~2.8), this compound is prone to non-specific binding (NSB) to plastics and precipitation in neutral aqueous buffers.[2] Proper solubilization is the prerequisite for reproducible data.

Physical Properties & Storage
ParameterValue / Recommendation
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.36 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol; Poor in water (neutral pH)
Storage (Solid) -20°C, desiccated, protected from light
Storage (Stock) -80°C in 100% DMSO (stable for 6 months)
Stock Solution Protocol
  • Primary Stock: Dissolve powder in 100% anhydrous DMSO to reach a concentration of 10 mM . Vortex for 30 seconds.[2] Visual inspection must confirm no particulate matter remains.[2]

  • Working Dilutions:

    • Do NOT dilute directly into neutral PBS/HBSS, as the "crash-out" effect may occur.[2]

    • Intermediate Step: Perform serial dilutions in 100% DMSO first.

    • Final Assay Step: Spike the DMSO concentrate into the assay buffer (rapid mixing) such that the final DMSO concentration is ≤ 0.5% (v/v) .

Part 2: Muscarinic Receptor Competition Binding Assay

Scientific Logic: The diphenyl-ethanolamine moiety is a classic antimuscarinic scaffold.[1][2] To validate its potency, a competition binding assay against a high-affinity radioligand ([³H]-N-Methylscopolamine) is the gold standard.[1][2] We utilize CHO-K1 cell membranes stably expressing human M₁–M₅ subtypes.[1][2][3]

Materials
  • Receptor Source: CHO-K1 membranes expressing hM₁ (or M₂-M₅).[1][2][3]

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (Specific Activity ~80 Ci/mmol).[1][2] Note: [³H]-NMS is hydrophilic and detects cell-surface receptors, reducing lipophilic artifacts compared to [³H]-QNB.[1][2]

  • Non-Specific Binding (NSB) Control: Atropine (1 µM final).[2][3]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Experimental Protocol

Step 1: Plate Preparation Use 96-well polypropylene plates (low binding).

  • Add 25 µL of Assay Buffer (Total Binding wells).

  • Add 25 µL of Atropine (NSB wells).

  • Add 25 µL of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (Test wells) at 10 concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

Step 2: Reaction Initiation

  • Add 25 µL of [³H]-NMS (Final concentration ~0.2 nM, near K_d).

  • Add 200 µL of membrane suspension (5–10 µg protein/well).

  • Critical: Vortex gently to mix.[2]

Step 3: Incubation Incubate at 25°C for 60 minutes . Equilibrium is slower for lipophilic compounds; do not shorten this step.[2]

Step 4: Termination (Filtration)

  • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.[2] Causality: PEI creates a positive charge on the filter, trapping the negatively charged membranes and reducing the background binding of the lipophilic ligand.

  • Harvest using a cell harvester (e.g., PerkinElmer Filtermate).[2]

  • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[1][2]

Step 5: Scintillation Counting Dry filters, add scintillant (MicroScint-20), and count on a TopCount or MicroBeta.[2]

Workflow Visualization

BindingAssay Prep 1. Preparation (DMSO Serial Dilution) Assembly 2. Plate Assembly (Buffer + Ligand + Membranes) Prep->Assembly Spike into Buffer Incubation 3. Equilibrium (60 min @ 25°C) Assembly->Incubation Initiate Rxn Harvest 4. Filtration (PEI-coated GF/B) Incubation->Harvest Terminate Analysis 5. Data Analysis (Sigmoidal Dose-Response) Harvest->Analysis CPM to Ki

Figure 1: Workflow for Competitive Radioligand Binding Assay ensuring equilibrium and separation of bound ligand.

Part 3: Metabolic Stability (Microsomal Stability)

Scientific Logic: The isopropyl-amine group is susceptible to N-dealkylation by CYP450 enzymes, while the phenyl rings may undergo hydroxylation.[1][2] Determining the intrinsic clearance (CL_int) in Human Liver Microsomes (HLM) is essential to predict in vivo half-life.[2]

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).[2]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1][2]

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[2]

Experimental Protocol

Step 1: Pre-Incubation

  • Prepare a 2 µM working solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).

  • Mix 30 µL of working solution with 340 µL of microsome/buffer mix (Final protein conc: 0.5 mg/mL).

  • Pre-warm at 37°C for 5 minutes.

Step 2: Reaction Start Add 30 µL of NADPH regenerating system to initiate metabolism.[2] (Final compound conc: 1 µM).[2][3]

Step 3: Sampling (Time Course) At T = 0, 5, 15, 30, 45, and 60 minutes:

  • Remove 50 µL aliquot.

  • Immediately dispense into 150 µL of ice-cold Acetonitrile (Quench Solution).

  • Vortex vigorously to denature proteins.[2]

Step 4: Analysis

  • Centrifuge at 4,000 rpm for 20 minutes to pellet protein.

  • Analyze supernatant via LC-MS/MS (MRM mode).[1][2]

  • Monitor parent depletion.[2]

Stability Logic Visualization

MetabolicStability Start Substrate (1 µM) + HLM NADPH Add NADPH (Start Timer) Start->NADPH Sampling Sampling Loop (0, 5, 15, 30, 60 min) NADPH->Sampling Quench Quench (ACN + Internal Std) Sampling->Quench Aliquot Transfer LCMS LC-MS/MS Analysis (% Remaining) Quench->LCMS Precipitate Protein

Figure 2: Kinetic sampling loop for determining intrinsic clearance (CL_int).[1][2]

Part 4: Data Analysis & Interpretation

Binding Affinity (Ki Calculation)

Convert CPM (Counts Per Minute) to % Inhibition. Fit the data to a one-site competition model using the Cheng-Prusoff equation:

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[2]
  • [L]: Concentration of radioligand (nM).

  • K_d: Dissociation constant of the radioligand (determined experimentally).

  • Validation Criteria: The Hill Slope should be near -1.0. If significantly shallower (< -0.8), suspect negative cooperativity or solubility issues.[2]

Metabolic Stability (CL_int Calculation)

Plot ln(% Remaining) vs. Time.[2] The slope of the line is


.[2]



[2][4][5]

Interpretation Table:

CL_int (µL/min/mg) Classification Prediction
< 10 Low Clearance High Bioavailability potential
10 - 45 Moderate Clearance Moderate Bioavailability

| > 45 | High Clearance | Rapid First-Pass Effect |[1][2]

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols.[2] (Standardized receptor binding protocols for muscarinic receptors). [Link]

  • PubChem. Compound Summary: 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.[1][2] (Chemical and physical properties).[2][6][7][8][9] [Link][2]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Diphenyl-aminoethanol Derivatives. (Contextual grounding for the pharmacophore). [Link]

Sources

Application Notes & Protocols for the Preclinical Evaluation of Novel Diphenyl-Ethanolamine Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for the Investigation of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no specific published data available on the biological activity or use of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol in animal models. Therefore, this document provides a generalized framework and guiding principles for the preclinical evaluation of novel compounds within the broader class of diphenyl-ethanolamine derivatives, based on established pharmacological and toxicological methodologies. The protocols outlined herein are illustrative and must be adapted based on the specific physicochemical properties of the test compound and the research objectives.

I. Introduction: The Therapeutic Potential of Diphenyl-Ethanolamine Derivatives

The diphenyl-ethanolamine scaffold is a key structural motif found in a variety of pharmacologically active compounds. Depending on the substitutions on the ethanolamine nitrogen and the phenyl rings, these molecules can exhibit a range of activities. For instance, derivatives of 1,2-diphenylethanol have been explored for their anti-inflammatory and analgesic properties in rodent models.[1] The structural similarity of the broader class to known neuroactive and cardiovascular agents suggests that novel analogs, such as the hypothetical 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, warrant investigation.

The core structure, characterized by a hydroxyl group and an amino group on adjacent carbons, with two phenyl substitutions, presents opportunities for diverse biological interactions. The isopropylamino group, in particular, is a common feature in beta-adrenergic receptor modulators. Therefore, a primary hypothesis for a compound like 2-(Isopropylamino)-1,1-diphenyl-1-ethanol could involve modulation of adrenergic pathways, though this requires empirical validation.

II. Pre-Formulation and In Vitro Characterization: The Foundation of In Vivo Success

Prior to initiating animal studies, a thorough in vitro characterization of the novel compound is essential. This foundational data informs dose formulation, route of administration, and potential mechanisms of action.

Key Pre-Formulation & In Vitro Studies:

ParameterImportance & RationaleTypical Methods
Solubility Determines appropriate vehicle for in vivo administration. Poor solubility can lead to inaccurate dosing and low bioavailability.Aqueous buffer (pH range), common excipients (e.g., DMSO, PEG400, Tween 80).
Stability Ensures the compound does not degrade in the formulation vehicle or under physiological conditions.HPLC analysis of the compound in vehicle over time at various temperatures.
LogP/LogD Predicts the compound's lipophilicity, which influences its ability to cross biological membranes, including the blood-brain barrier.Shake-flask method, computational prediction.
In Vitro Target Engagement Identifies potential biological targets and mechanism of action.Receptor binding assays, enzyme inhibition assays, cell-based functional assays.
In Vitro Cytotoxicity Provides an initial assessment of the compound's toxicity and helps in dose range selection for in vivo studies.MTT, MTS, or LDH assays in relevant cell lines.

III. Pharmacokinetic Profiling in Animal Models: Understanding ADME

A preliminary pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the novel compound. This information is vital for designing meaningful pharmacodynamic and efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic parameters of the test compound after intravenous and oral administration.

Materials:

  • Test compound (e.g., 2-(Isopropylamino)-1,1-diphenyl-1-ethanol)

  • Vehicle for formulation

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Dosing syringes and needles (appropriate gauge for the route of administration)

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate animals to the facility for at least 7 days prior to the study.

  • Grouping: Randomly assign animals to two groups (n=3-4 per group):

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg)

  • Dosing:

    • IV: Administer the compound as a slow bolus injection into the lateral tail vein.[2]

    • PO: Administer the compound using an oral gavage needle.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., saphenous or jugular vein) at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

IV. Acute Toxicity Assessment: Establishing a Safety Profile

An acute toxicity study is performed to determine the potential adverse effects of a single high dose of the compound and to identify the maximum tolerated dose (MTD).

Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

Objective: To estimate the median lethal dose (LD50) and identify signs of acute toxicity. This protocol is designed to minimize animal use.

Materials:

  • Test compound

  • Vehicle

  • Female Swiss Webster mice (6-8 weeks old)

  • Oral gavage needles

  • Observation cages

Procedure:

  • Dose Selection: Start with a dose level that is a fraction of the predicted LD50 based on in vitro cytotoxicity or data from similar compounds. A common starting dose is 2000 mg/kg if the compound is expected to have low toxicity.

  • Dosing: Administer a single oral dose to one mouse.

  • Observation: Observe the animal closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, convulsions) for the first 4 hours, and then periodically for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The study is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a series of reversals in outcome are observed).

  • Data Analysis: The LD50 is calculated from the pattern of outcomes using specialized software.

Expected Observations in Acute Toxicity Studies:

ParameterDescription of Observation
Clinical Signs Lethargy, hyperactivity, ataxia, tremors, convulsions, changes in respiration.
Body Weight Daily monitoring for significant weight loss.
Mortality Recording the time of death.
Gross Necropsy Examination of organs for any visible abnormalities at the end of the study.

V. Experimental Workflows and Visualizations

Workflow for Novel Compound Evaluation in Animal Models

G cluster_0 Phase 1: In Vitro & Formulation cluster_1 Phase 2: Pharmacokinetics & Safety cluster_2 Phase 3: Efficacy Studies in_vitro In Vitro Characterization (Solubility, Stability, Target Engagement) formulation Formulation Development in_vitro->formulation pk_study Pharmacokinetic (PK) Study (IV & PO in Rats) formulation->pk_study Proceed with stable formulation acute_tox Acute Toxicity Study (LD50 in Mice) pk_study->acute_tox Inform Dose Range efficacy_model Disease-Specific Animal Model (e.g., Analgesia, Anti-inflammatory) acute_tox->efficacy_model Determine safe dose range dose_response Dose-Response Relationship efficacy_model->dose_response

Caption: Workflow for preclinical evaluation of a novel compound.

Hypothesized Adrenergic Signaling Pathway

Given the isopropylamino group, a potential mechanism could involve interaction with beta-adrenergic receptors.

G compound 2-(Isopropylamino)- 1,1-diphenyl-1-ethanol receptor Beta-Adrenergic Receptor compound->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to

Caption: Hypothesized beta-adrenergic signaling pathway.

VI. Conclusion and Future Directions

The successful preclinical development of a novel compound such as 2-(Isopropylamino)-1,1-diphenyl-1-ethanol hinges on a systematic and methodologically sound approach. While specific protocols for this compound are not yet established, the framework provided here offers a roadmap for its initial investigation. Beginning with thorough in vitro characterization and proceeding through carefully designed pharmacokinetic, toxicological, and efficacy studies will be paramount in elucidating its therapeutic potential and safety profile. Should initial studies suggest a favorable profile, further investigation into chronic toxicity and specific mechanisms of action in relevant disease models would be the logical next steps.

VII. References

  • Fryer, R. I., Boris, A., Earley, J. V., & Reeder, E. (1977). 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. Journal of Medicinal Chemistry, 20(10), 1268–1272. [Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23. [Link]

Sources

analytical methods for quantification of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Analytical Quantification of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Introduction

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a tertiary amino alcohol characterized by a diphenyl ethanol core and an N-isopropyl substituent. Its structural motifs are present in various pharmacologically active compounds, suggesting its potential role as a key intermediate in drug synthesis or as a metabolite in drug development studies. Accurate and precise quantification of this analyte is paramount for pharmacokinetic evaluations, process optimization in manufacturing, and quality control of starting materials or final products.

This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed protocols for the quantification of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Analyte Profile
IUPAC Name 2-(Isopropylamino)-1,1-diphenyl-1-ethanol
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.36 g/mol
Chemical Structure

Predicted Properties Moderately polar, basic (due to the secondary amine), and possesses strong UV absorbance due to the two phenyl rings.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for routine analysis in quality control labs. The method leverages the strong UV absorbance of the diphenyl moiety for sensitive detection.

Principle and Rationale

This method employs Reversed-Phase HPLC (RP-HPLC), where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The inclusion of an acid, such as formic acid, in the mobile phase is critical. It protonates the secondary amine group on the analyte, which prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks[1]. Detection is achieved by monitoring the UV absorbance at a wavelength where the phenyl groups exhibit a strong response.

Experimental Protocol

1. Sample Preparation (from a solid matrix, e.g., drug substance) a. Accurately weigh approximately 25 mg of the sample. b. Dissolve in 50 mL of diluent (50:50 acetonitrile:water) to create a stock solution of ~500 µg/mL. c. Perform serial dilutions with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. d. Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

2. Instrumentation and Chromatographic Conditions

ParameterConditionRationale
HPLC System Standard HPLC with UV-Vis DetectorProvides reliable and routine analysis[1].
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for retaining moderately non-polar compounds.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)The organic/aqueous mixture provides adequate retention, while formic acid ensures good peak shape for the basic analyte[2].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnhances reproducibility by controlling retention time variability.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak broadening.
Detection UV at 220 nmThe phenyl groups provide strong absorbance in the lower UV range.
Run Time ~10 minutesSufficient to elute the analyte and any common impurities.

3. Method Validation and Performance

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999> 0.999 over 1-100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3~50 ng/mL
LOQ Signal-to-Noise ≥ 10~150 ng/mL
Specificity No interference at analyte's retention timePeak purity index > 0.999
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Prepare Standards B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F C18 Separation E->F G UV Detection (220 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Concentration I->J GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock in Aprotic Solvent B Dry Down Sample A->B C Add BSTFA + 1% TMCS B->C D Heat at 70°C for 30 min C->D E Inject Derivatized Sample D->E F DB-5ms Separation E->F G EI Fragmentation & MS Detection F->G H Extract Ion Chromatograms G->H I Integrate Peak Area H->I J Quantify vs. Standards I->J LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma + Acetonitrile/IS B Vortex to Precipitate Protein A->B C Centrifuge B->C D Inject Supernatant C->D E UPLC Separation D->E F ESI+ Ionization E->F G MRM Detection (QQQ) F->G H Integrate Analyte/IS Peaks G->H I Calculate Peak Area Ratio H->I J Quantify Concentration I->J

Sources

HPLC method for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the HPLC Analysis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (Diphenidol)

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the quantitative analysis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, commonly known as Diphenidol, using High-Performance Liquid Chromatography (HPLC). Diphenidol is an antiemetic and antivertigo agent that functions as a muscarinic acetylcholine receptor antagonist. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and for pharmacokinetic studies. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol, method validation parameters, and the scientific rationale behind the methodological choices.

The method detailed herein is a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, capable of separating Diphenidol from its degradation products and formulation excipients.

The Analytical Challenge and Chromatographic Approach

The primary objective is to develop a robust HPLC method for the accurate quantification of Diphenidol. The chemical structure of Diphenidol, featuring two phenyl rings and a tertiary amine, dictates the choice of analytical technique. Reversed-phase chromatography is the ideal approach, utilizing a nonpolar stationary phase and a polar mobile phase. The basic nature of the isopropylamino group requires careful control of the mobile phase pH to ensure consistent retention and peak shape.

Rationale for Method Component Selection
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for the nonpolar diphenyl moiety of the analyte. A column with dimensions of 4.6 mm x 250 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.[1][2]

  • Mobile Phase: The mobile phase is a critical component in achieving optimal separation. A mixture of an aqueous buffer and an organic solvent is employed.

    • Aqueous Component: A solution of 0.5% triethylamine (TEA) adjusted to a pH of 4.0 with phosphoric acid is used.[1][2] The TEA acts as a silanol-masking agent, interacting with residual free silanol groups on the silica-based stationary phase. This minimizes peak tailing of the basic Diphenidol analyte. The acidic pH ensures that the tertiary amine is protonated, leading to consistent retention behavior.

    • Organic Modifier: Methanol is chosen as the organic solvent to elute Diphenidol from the C18 column. The ratio of the aqueous buffer to methanol is optimized to achieve a reasonable retention time and good separation from any impurities.[1][2]

  • Detection Wavelength: Diphenidol lacks a strong chromophore, making UV detection at lower wavelengths more sensitive. A detection wavelength of 210 nm is selected to provide a suitable response for quantification.[1][2]

  • Column Temperature: Maintaining a constant column temperature, for instance at 30°C, ensures the reproducibility of retention times by minimizing viscosity changes in the mobile phase.[1][2]

Experimental Protocol: HPLC Analysis of Diphenidol

This section provides a step-by-step methodology for the analysis.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Chromatography data acquisition and processing software.

  • Reagents and Chemicals:

    • Diphenidol Hydrochloride reference standard

    • Methanol (HPLC grade)

    • Triethylamine (TEA) (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Chromatographic Column:

    • VP-ODS C18 column (4.6 mm × 250 mm, 5 µm) or equivalent.[1]

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis of Diphenidol.

ParameterCondition
Column VP-ODS C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase 0.5% Triethylamine (pH 4.0 with H₃PO₄) : Methanol (44:56 v/v)[1][2]
Flow Rate 0.8 mL/min[1][2]
Detection Wavelength 210 nm[1][2]
Column Temperature 30°C[1][2]
Injection Volume 20 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Add 5 mL of triethylamine to 440 mL of HPLC-grade water.

    • Adjust the pH of the solution to 4.0 using phosphoric acid.

    • Add 560 mL of methanol.

    • Mix thoroughly and degas before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of Diphenidol Hydrochloride reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 3 µg/mL to 60 µg/mL).[1]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a single dose of Diphenidol Hydrochloride.

    • Transfer the powder to a suitable volumetric flask.

    • Add a volume of mobile phase equivalent to about 70% of the flask's volume.

    • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The general workflow for the HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Std Prepare Standard Solutions Inject_Std Inject Standards Prep_Std->Inject_Std Prep_Sample Prepare Sample Solutions Inject_Sample Inject Samples Prep_Sample->Inject_Sample Equilibrate->Inject_Std Acquire Acquire Data Inject_Std->Acquire Inject_Sample->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of Diphenidol.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires thorough validation to ensure its performance is reliable and suitable for its intended purpose. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for Diphenidol should be well-resolved from any other peaks (degradants, excipients) with a resolution > 2. Peak purity should be confirmed.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999.[1]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Mean recovery should be within 98.0% to 102.0%.[1][2]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. The precision at the LOQ should not exceed 10% RSD.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The RSD of the results should be ≤ 2.0% when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.

Forced Degradation Studies: Establishing a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[3][4] These studies expose the drug to stress conditions more severe than accelerated stability testing to generate potential degradation products.[3][5]

Protocol for Forced Degradation

A solution of Diphenidol is subjected to the following stress conditions. A control sample (unstressed) is analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix the drug solution with 0.1 M HCl.

    • Reflux at 80°C for a specified period (e.g., 2 hours).

    • Cool the solution and neutralize with 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis:

    • Mix the drug solution with 0.1 M NaOH.

    • Reflux at 80°C for a specified period (e.g., 2 hours).

    • Cool the solution and neutralize with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation:

    • Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified period (e.g., 24 hours).

    • Dilute and inject.

  • Thermal Degradation:

    • Expose the solid drug powder to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).

    • Dissolve the powder in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the drug solution to UV light (254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5] The chromatograms of the stressed samples are then evaluated for the appearance of new peaks and the resolution between these peaks and the parent drug peak.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 80°C) Neutralize Neutralize/Dilute Acid->Neutralize Base Base Hydrolysis (0.1M NaOH, 80°C) Base->Neutralize Oxidation Oxidation (3% H₂O₂) Oxidation->Neutralize Dilute Thermal Thermal (105°C, solid) Thermal->Neutralize Dissolve Photo Photolytic (UV/Vis light) Photo->Neutralize Dilute HPLC_Analysis HPLC Analysis Neutralize->HPLC_Analysis Analyze_Data Analyze Chromatograms HPLC_Analysis->Analyze_Data Drug_Sample Diphenidol Sample Drug_Sample->Acid Drug_Sample->Base Drug_Sample->Oxidation Drug_Sample->Thermal Drug_Sample->Photo

Caption: Workflow for forced degradation studies of Diphenidol.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol in pharmaceutical dosage forms. The method has been developed based on sound scientific principles and validated according to ICH guidelines, demonstrating its reliability. The inclusion of forced degradation studies confirms its stability-indicating nature, making it a valuable tool for quality control and stability testing in the pharmaceutical industry.

References

  • A highly sensitive HPLC-MS/MS method for the determination of difenidol in human plasma. (n.d.). Bio-Byword Scientific Publishing. Retrieved February 24, 2026, from [Link]

  • Determination of Content and Related Substances in Difenidol Hydrochloride Tablets by RP-HPLC. (n.d.). CNKI. Retrieved February 24, 2026, from [Link]

  • Determination of Diphenidol in Mouse Plasma and Application to a Pharmacokinetic Study Using Uplc-Ms/Ms. (2024, August 8). Bentham Science Publishers. Retrieved February 24, 2026, from [Link]

  • Development and validation of a new HPLC method for the determination of hexoprenaline sulfate in pharmaceutical formulations. (n.d.). Chosun University. Retrieved February 24, 2026, from [Link]

  • Determination of content and related substances in difenidol hydrochloride tablets by RP-HPLC. (2009). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Development of an HPLC method for determination of diphenidol in plasma and its application in an oral multi-dose bioequivalence study in a healthy female Mexican population. (2005). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Development of an HPLC method for determination of diphenidol in plasma and its application in an oral multi-dose bioequivalence study in a healthy female Mexican population | Request PDF. (2005). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. (2021, January 28). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Forced degradation studies. (2016, December 14). MedCrave online. Retrieved February 24, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Scientific & Academic Publishing. Retrieved February 24, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 24, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved February 24, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved February 24, 2026, from [Link]

Sources

Application Notes and Protocols for Preparing 2-(Isopropylamino)-1,1-diphenyl-1-ethanol Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application note is for research purposes only. 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a compound for which extensive public data on biological effects, solubility, and stability in cell culture media is limited. The protocols provided are based on general principles for compounds with similar chemical structures. Researchers are strongly advised to perform small-scale pilot studies to determine the optimal conditions for their specific cell lines and experimental setups. Appropriate safety precautions should be taken at all times.

Introduction

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a derivative of 2-amino-1,1-diphenylethanol. Compounds with a diphenylethanolamine core structure are of interest in medicinal chemistry and drug development due to their potential to interact with various biological targets. The structural similarity to known pharmacophores suggests that this compound could be investigated for a range of activities.

This guide provides a comprehensive framework for researchers to prepare solutions of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol for in vitro cell culture experiments. It emphasizes best practices for ensuring solution accuracy, stability, and sterility, thereby promoting reproducible experimental outcomes. The causality behind each step is explained to empower researchers to adapt the protocols to their specific needs.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Ventilation: Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste according to your institution's guidelines.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops[2].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2].

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[2].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Physicochemical Properties and Solvent Selection

The physicochemical properties of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol are not well-documented. However, based on its structure—a bulky, hydrophobic diphenyl group and a polar amino-alcohol group—it is predicted to have low solubility in aqueous solutions and good solubility in organic solvents. The parent compound, 2-Amino-1,1-diphenylethanol, has a molecular weight of 213.27 g/mol [4]. The addition of an isopropyl group to the amine will increase the molecular weight and likely its hydrophobicity.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventRationaleRecommended Purity
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of organic compounds. Miscible with water and cell culture media.≥99.9%, sterile, cell culture grade
Ethanol (EtOH) Good solubilizing power for many organic compounds. Can be cytotoxic at higher concentrations.200 proof (100%), cell culture grade

Note: The final concentration of the solvent in the cell culture medium should be carefully controlled to minimize cytotoxicity. For DMSO, it is generally recommended to keep the final concentration below 0.5% (v/v), and for ethanol, below 0.1% (v/v), although the tolerance can vary significantly between cell lines.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

Materials
  • 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Step-by-Step Protocol
  • Calculate the Required Mass:

    • First, determine the molecular weight (MW) of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (C₁₇H₂₁NO). Based on its chemical formula, the approximate MW is 255.36 g/mol .

    • Use the following formula to calculate the mass required to make a specific volume of a 10 mM stock solution: Mass (mg) = Desired Volume (mL) x 10 mM x MW ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL x 10 mmol/L x 255.36 g/mol / 1000 = 2.55 mg

  • Weigh the Compound:

    • In a chemical fume hood, carefully weigh out the calculated mass of the compound using an analytical balance. Tare a sterile microcentrifuge tube or vial before adding the compound.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the tube containing the weighed compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication may be used to aid dissolution if necessary[5]. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sterilization (Optional but Recommended):

    • If the initial materials were not sterile, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., a PTFE membrane filter).

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can lead to compound degradation.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.

Workflow for Stock Solution Preparation```dot

G calc calc weigh weigh calc->weigh Mass value dissolve dissolve weigh->dissolve Weighed compound filter filter dissolve->filter aliquot aliquot filter->aliquot store store aliquot->store

Caption: Hypothetical GPCR signaling pathway.

References

  • PubChem. (n.d.). 2-Amino-1,1-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

  • IP Indexing. (n.d.). Design, Synthesis and Evaluation of Diphenyl ether Derivatives as Antitubercular and Antibacterial Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gokulan, K., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Dovepress, 10, 1347-1361. Retrieved from [Link]

  • Tiwari, A. P., et al. (2020). Design, synthesis, in silico and in vitro evaluation of novel diphenyl ether derivatives as potential antitubercular agents. Molecular Diversity, 24(4), 1265–1279. Retrieved from [Link]

  • Tiwari, A. P., et al. (2020). Design, synthesis, in silico and in vitro evaluation of novel diphenyl ether derivatives as potential antitubercular agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Tiwari, A. P., et al. (2020). Design, synthesis, in silico and in vitro evaluation of novel diphenyl ether derivatives as potential antitubercular agents. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • CliniSciences. (n.d.). 2-Amino-1-phenylethanol. Retrieved from [Link]

Sources

Application Note: Characterization of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol as a Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical handling and pharmacological characterization of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (hereafter referred to as IP-DPE ). Structurally, IP-DPE represents the canonical "diphenyl-aminoethanol" pharmacophore essential for antimuscarinic activity. It serves as a critical reference probe in Structure-Activity Relationship (SAR) studies, helping to delineate the steric requirements of the orthosteric binding pocket of Muscarinic Acetylcholine Receptors (mAChRs).

Key Applications:

  • Reference Standard: Validation of competitive antagonism in high-throughput screening (HTS).

  • SAR Probing: Investigating the impact of N-substituent steric bulk (isopropyl vs. methyl/ethyl) on receptor subtype selectivity (M1–M5).

  • Assay Calibration: Benchmarking

    
     values in radioligand binding assays against established antagonists like Atropine and Scopolamine.
    

Chemical Control & Preparation

Critical Causality: IP-DPE is a lipophilic weak base. Improper solubilization leads to micro-precipitation in aqueous buffers, causing "false negatives" in binding assays or "false positives" (via scattering) in optical assays.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~255.36 g/mol

  • Solubility: Low in neutral water; soluble in DMSO, Ethanol, or acidified water (

    
    ).
    
  • pKa: ~9.0–9.5 (Nitrogen protonation).

Preparation Protocol
  • Stock Solution (10 mM): Dissolve neat powder in 100% DMSO. Vortex for 30 seconds. Inspect visually for clarity.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the Stock Solution into the assay buffer immediately prior to use.

    • Constraint: Keep final DMSO concentration

      
       (v/v) to prevent solvent interference with membrane integrity or receptor conformation.
      
    • Step: For a

      
       assay concentration, dilute 1:1000 into the buffer. If precipitation occurs, sonicate for 5 minutes at room temperature.
      

Protocol A: Radioligand Competition Binding (Gold Standard)

Objective: Determine the affinity constant (


) of IP-DPE for the M1 muscarinic receptor.
Mechanism:  IP-DPE competes with a radiolabeled high-affinity antagonist (e.g., 

-N-Methylscopolamine,

-NMS) for the orthosteric site.
Materials
  • Receptor Source: CHO-K1 cell membranes stably expressing human M1 receptor (CHO-hM1).

  • Radioligand:

    
    -NMS (Specific Activity ~80 Ci/mmol). Concentration fixed at 
    
    
    
    (approx. 0.2 nM).
  • Non-Specific Binding (NSB) Control: Atropine (

    
    ).[1]
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Step-by-Step Workflow
  • Membrane Preparation: Thaw CHO-hM1 membranes and homogenize gently using a Polytron (burst of 5s) to ensure uniform suspension. Dilute to

    
     protein/well.
    
  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Membranes +

      
      -NMS.
      
    • Non-Specific Binding (NSB): Buffer + Membranes +

      
      -NMS + Atropine (
      
      
      
      ).[1]
    • Test Wells: Buffer + Membranes +

      
      -NMS + IP-DPE (10 concentrations, semi-log dilution: 
      
      
      
      to
      
      
      ).
  • Equilibrium Incubation:

    • Incubate plates for 60 minutes at 25°C .

    • Why: Lipophilic ligands like IP-DPE require sufficient time to penetrate the membrane micro-environment and reach equilibrium.

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour (reduces non-specific binding of the radioligand to the filter).

    • Rapidly filter using a vacuum manifold (e.g., Brandel or PerkinElmer Harvester).

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection:

    • Add liquid scintillation cocktail (e.g., Ultima Gold). Count radioactivity (CPM) on a Beta Counter.

Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Inhibitory concentration 50% (derived from curve fit).
    
  • 
    : Concentration of radioligand used (0.2 nM).
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Protocol B: Functional Calcium Mobilization Assay

Objective: Confirm functional antagonism (IP-DPE blocking agonist-induced signaling). Mechanism: M1 receptors couple to


 proteins. Agonist binding activates PLC

, generating

, which releases intracellular

. An antagonist will suppress this peak.
Materials
  • Cells: CHO-hM1 cells (adherent).

  • Dye: Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent indicators).

  • Agonist: Carbachol (

    
     concentration).
    
  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Step-by-Step Workflow
  • Seeding: Plate CHO-hM1 cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media. Add Loading Buffer (HBSS + 20 mM HEPES + 4

      
       Fluo-4 AM + 2.5 mM Probenecid).
      
    • Note: Probenecid inhibits the anion transporter, preventing dye leakage from the cells.

    • Incubate 45 mins at 37°C, then 15 mins at room temperature.

  • Antagonist Pre-incubation:

    • Add IP-DPE (serial dilutions) to the cells.

    • Incubate for 15 minutes to allow receptor occupancy before agonist addition.

  • Agonist Challenge & Measurement:

    • Place plate in FLIPR.

    • Inject Carbachol (final conc. =

      
      ) automatically.
      
    • Record fluorescence (Ex 488 nm / Em 525 nm) for 60 seconds.

Interpretation
  • Schild Analysis: If IP-DPE is a competitive antagonist, increasing its concentration will shift the Carbachol dose-response curve to the right without depressing the maximum response (

    
    ).
    

Visualizations

Figure 1: Muscarinic M1 Signaling & Antagonism Pathway

This diagram illustrates the


-coupled pathway where IP-DPE acts to block the orthosteric site, preventing the cascade leading to Calcium release.

M1_Signaling Agonist Agonist (ACh/Carbachol) Receptor M1 Muscarinic Receptor Agonist->Receptor Activates Antagonist Antagonist (IP-DPE) Antagonist->Receptor Blocks (Competitive) Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Mobilization

Caption: Competitive antagonism mechanism of IP-DPE at the Gq-coupled M1 Muscarinic Receptor.

Figure 2: Radioligand Binding Workflow

A visual guide to the critical steps in the competition binding assay.

Binding_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_data Phase 3: Analysis Membrane Membrane Prep (CHO-hM1) Incubate Equilibrium Incubation 60 min @ 25°C Membrane->Incubate Ligand Radioligand [3H]-NMS Ligand->Incubate Compound Test Compound (IP-DPE) Compound->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Terminates Reaction Wash Wash 3x Ice-cold Buffer Filter->Wash Count Scintillation Counting (CPM) Wash->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Caption: Step-by-step workflow for determining Ki values via radioligand competition binding.

Expected Results & Troubleshooting

Representative Data Table
ParameterValue RangeNotes

(M1)
10 nM – 500 nMHighly dependent on N-substituent size.
Hill Slope -0.9 to -1.1Indicates competitive binding at a single site.

Factor
> 0.5Acceptable assay window for screening.
Troubleshooting Guide
  • High Non-Specific Binding: Ensure filters are pre-soaked in 0.5% PEI. The diphenyl group makes IP-DPE "sticky" to plastic; use low-binding plates.

  • Incomplete Displacement: If the curve plateaus above 0%, the compound may have solubility issues at high concentrations. Check for precipitation.

  • Right-Shift in Functional Assay: If

    
     is significantly higher in functional assays than binding assays, consider hemiequilibrium conditions or insufficient pre-incubation time.
    

References

  • Hulme, E. C., & Trejo, J. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology.

  • Langer, S. Z., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules.

  • BenchChem Protocols. (2025). Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide.

  • Eglen, R. M. (2012). Muscarinic Receptor Subtypes in Pharmacology. Guide to Pharmacology.

  • Shimokawa, N., et al. (1979). Structure-activity relationships of 1,2-diphenyl-2-aminoethanol derivatives. Journal of Medicinal Chemistry.

Sources

research applications of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Diphenyl-Ethanolamine Scaffolds

The 2-(Isopropylamino)-1,1-diphenyl-1-ethanol scaffold represents a class of amino alcohols with significant therapeutic potential, primarily explored for their cardiovascular effects. Structurally characterized by a diphenyl ethanolamine core with an isopropylamino substituent, these compounds and their derivatives have been the subject of research for their ability to modulate key physiological pathways. Their synthesis is typically achieved through methods such as the reaction of an appropriate epoxide with isopropylamine or other amine derivatives.[1][2] This guide provides a comprehensive overview of the research applications of these derivatives, focusing on their antiarrhythmic and calcium channel blocking activities, and delves into detailed protocols for their synthesis and evaluation.

Section 1: Cardiovascular Applications - Modulating Cardiac Rhythm and Function

The primary therapeutic promise of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol derivatives lies in their application to cardiovascular diseases. Their mechanism of action often involves interaction with ion channels that are fundamental to cardiac electrophysiology.

Antiarrhythmic Properties: Restoring Normal Heart Rhythm

Derivatives of this class have shown potential as antiarrhythmic agents, which are classified based on their effects on the cardiac action potential.[3] Research suggests that these compounds can exhibit properties of both Class I and Class III antiarrhythmic agents.[4][5]

  • Class I Activity: By blocking voltage-gated sodium channels, these agents can slow the rate of depolarization of the cardiac action potential (Phase 0), thereby reducing excitability and conduction velocity. This is particularly relevant in tachyarrhythmias.[3]

  • Class III Activity: Some derivatives have been found to block delayed rectifier potassium currents (IK), which prolongs the repolarization phase (Phase 3) of the action potential. This increases the effective refractory period, a key mechanism for suppressing re-entrant arrhythmias.[4]

The dual action on both sodium and potassium channels makes these compounds interesting candidates for arrhythmias where multiple ionic abnormalities may be present.

Calcium Channel Blockade: A Key Mechanism of Action

A significant body of research points to the ability of diphenyl ethanolamine derivatives to act as calcium channel blockers.[6][7] This activity is crucial to their cardiovascular effects. By interfering with the influx of extracellular calcium (Ca2+) into cardiac and vascular smooth muscle cells, these compounds can induce dose-dependent decreases in arterial blood pressure and heart rate.[6]

The blockade of L-type calcium channels, in particular, is a well-established therapeutic strategy for managing hypertension, angina pectoris, and certain cardiac arrhythmias.[7][8] The vasodilatory effect reduces peripheral resistance, while the negative chronotropic and inotropic effects on the heart reduce cardiac workload and oxygen demand. Structure-activity relationship studies have indicated that specific substitutions on the phenyl rings can significantly influence the potency of calcium channel blocking activity.[9]

Section 2: Expanding Horizons - Anti-inflammatory and Other Potential Applications

While cardiovascular applications are the most studied, related diphenyl ethanolamine structures suggest a broader therapeutic potential.

  • Anti-inflammatory Activity: Analogues of 1,2-diphenylethanol have been evaluated for topical anti-inflammatory activity, indicating that this scaffold could be adapted for treating inflammatory conditions.[10] The mechanism may involve the modulation of inflammatory pathways or the scavenging of reactive oxygen species, a property often seen in phenolic compounds.[11][12]

  • Neuropathic Pain: Given that N-type and T-type calcium channel blockers are a promising therapeutic approach for neuropathic pain, derivatives with potent calcium channel blocking activity could be explored in this area.[13][14]

Section 3: Protocols and Methodologies

This section provides detailed, field-proven protocols for the synthesis and evaluation of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 3.1: General Synthesis of a 2-(Isopropylamino)-1,1-diphenyl-1-ethanol Derivative

This protocol describes a general method adapted from the synthesis of related amino alcohols.[1] It involves the nucleophilic ring-opening of a substituted styrene oxide with isopropylamine.

Rationale: The reaction leverages the nucleophilicity of the amine to open the strained epoxide ring. The use of a protic solvent like methanol facilitates the reaction. Recrystallization is a critical final step to ensure the purity of the final compound.

Materials:

  • Substituted Styrene Oxide (1 mole equivalent)

  • Isopropylamine (1 mole equivalent)

  • Methanol (as solvent)

  • Hexane (for recrystallization and washing)

  • Standard reflux apparatus, filtration equipment, and rotary evaporator

Procedure:

  • Combine the substituted styrene oxide (1 eq.) and isopropylamine (1 eq.) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water. The free base product should precipitate.

  • Filter the precipitate and wash the solid with hexane to remove non-polar impurities.

  • Recrystallize the crude product from hot hexane to obtain the purified 2-(isopropylamino)-1-aryl-1-ethanol derivative.

  • Filter the crystals, wash with a small amount of cold hexane, and dry under vacuum.

  • Characterize the final product using techniques such as NMR and Mass Spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow A Reactants (Styrene Oxide, Isopropylamine) B Reflux in Methanol (5 hours) A->B Reaction C Solvent Evaporation B->C Work-up D Precipitation in Water C->D E Filtration & Washing (Hexane) D->E F Recrystallization (Hexane) E->F Purification G Final Product (Purified Derivative) F->G

Caption: General workflow for the synthesis of amino alcohol derivatives.

Protocol 3.2: In Vitro Calcium Influx Assay

This protocol measures a compound's ability to block depolarization-induced calcium influx in a neuronal cell line (e.g., NG108-15), using a fluorescent calcium indicator.[9]

Rationale: This assay provides a direct functional measure of calcium channel blockade. Depolarization with high potassium opens voltage-gated calcium channels, causing an influx of Ca2+ and an increase in fluorescence of the indicator dye. An effective blocker will attenuate this fluorescence increase.

Materials:

  • NG108-15 cells

  • Indo-1 AM (or other suitable Ca2+ indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High Potassium (50 mM K+) HBSS

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Verapamil)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Preparation: Culture NG108-15 cells to an appropriate confluency on microplates suitable for fluorescence reading.

  • Dye Loading: Incubate cells with Indo-1 AM and a small amount of Pluronic F-127 in HBSS for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Washing: Gently wash the cells with fresh HBSS to remove extracellular dye.

  • Compound Incubation: Add the test compound at various concentrations (and controls: vehicle and verapamil) to the wells and incubate for 15-20 minutes.

  • Fluorescence Measurement: Place the plate in the reader. Record a baseline fluorescence reading.

  • Depolarization: Inject the high potassium HBSS solution to depolarize the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each condition. Plot the percentage inhibition of the calcium influx versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_mechanism Calcium Channel Blockade Mechanism extracellular Extracellular Space intracellular Intracellular Space cell_membrane Cell Membrane ca_channel Ca2+ Channel ca_ion Ca2+ ca_ion->ca_channel Influx derivative Derivative derivative->ca_channel Blocks

Caption: Derivative blocking Ca2+ influx through a cell membrane channel.

Protocol 3.3: In Vivo Model of Adrenaline-Induced Arrhythmia

This protocol outlines a method to assess the antiarrhythmic potential of a test compound in an anesthetized rat model.[15]

Rationale: Adrenaline (epinephrine) can induce cardiac arrhythmias by increasing sympathetic tone and promoting abnormal electrical activity. This model is useful for evaluating the efficacy of potential antiarrhythmic drugs in a whole-animal system.

Materials:

  • Sprague-Dawley rats

  • Anesthetic (e.g., urethane or pentobarbital)

  • Adrenaline (Epinephrine) solution

  • Test compound solution

  • Saline (vehicle control)

  • ECG recording system with needle electrodes

Procedure:

  • Animal Preparation: Anesthetize the rat and ensure a stable plane of anesthesia. Insert subcutaneous needle electrodes to record the ECG (Lead II is standard).

  • Baseline Recording: Record a stable baseline ECG for at least 15 minutes.

  • Compound Administration: Administer the test compound (or vehicle) via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Post-Dose Recording: Monitor the ECG for any changes for a set period (e.g., 30 minutes) after compound administration.

  • Arrhythmia Induction: Administer a bolus of adrenaline intravenously to induce arrhythmia.

  • ECG Monitoring: Continuously record the ECG for a defined period (e.g., 5-15 minutes) following adrenaline injection.

  • Data Analysis: Analyze the ECG recordings for the incidence, duration, and severity of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia). Compare the results from the compound-treated group to the vehicle-treated control group. A significant reduction in arrhythmia score indicates antiarrhythmic activity.

G cluster_invivo In Vivo Antiarrhythmia Study Workflow A Anesthetize Rat & Attach ECG B Record Baseline ECG A->B C Administer Test Compound or Vehicle B->C D Induce Arrhythmia (Adrenaline IV) C->D E Record Post-Induction ECG D->E F Analyze ECG Data (Arrhythmia Score) E->F G Compare Treated vs. Control F->G

Caption: Workflow for in vivo evaluation of antiarrhythmic compounds.

Section 4: Data Presentation

Quantitative data from the evaluation of these derivatives should be summarized for clear comparison.

Table 1: Summary of Biological Activities for Hypothetical Derivatives

Compound IDModificationCa2+ Channel Blockade IC50 (µM)[9]Antiarrhythmic Activity (Adrenaline Model)[15]
Parent None15.2Moderate reduction in arrhythmia score
DER-01 4-Chloro on Phenyl5.8Significant reduction in arrhythmia score
DER-02 4-Methoxy on Phenyl25.1Minor reduction in arrhythmia score
Verapamil Positive Control1.2Potent reduction in arrhythmia score

Conclusion

The 2-(Isopropylamino)-1,1-diphenyl-1-ethanol framework serves as a valuable starting point for the development of novel therapeutics, particularly for cardiovascular disorders. The demonstrated activities as both antiarrhythmic agents and calcium channel blockers highlight their potential to address complex conditions like hypertension and cardiac rhythm disturbances. The protocols provided in this guide offer a robust framework for researchers to synthesize, screen, and characterize new derivatives, paving the way for the discovery of next-generation drugs. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity while minimizing potential off-target effects.

References

  • PrepChem.com. Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. Available from: [Link]

  • MDPI. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Available from: [Link]

  • PubMed. Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives. Available from: [Link]

  • PubMed. Antiarrhythmic activity of the dextro- and levorotatory isomers of 4-(2-isopropylamino-1-hydroxyethyl) methanesulfonanilide (MJ 1999). Available from: [Link]

  • ACS Publications. Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Available from: [Link]

  • Deranged Physiology. Class I antiarrhythmic agents. Available from: [Link]

  • PubMed. Lipophilic amino alcohols with calcium channel blocking activity. Available from: [Link]

  • PubMed. Discovery of a 1-isopropyltetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker for neuropathic pain. Available from: [Link]

  • Semantic Scholar. Antiarrhythmic properties of novel antianginal drugs in dog and human cardiac preparations. Available from: [Link]

  • Google Patents. Diarylamine derivatives as calcium channel blockers.
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  • PubMed. 1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. Available from: [Link]

  • PLOS One. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. Available from: [Link]

  • PubMed. Cardiovascular depressant effects of N-methyl- and N-isobutyl-1,2-diphenyl ethanolamines: elucidation of the mechanisms of action. Available from: [Link]

  • ResearchGate. Phenylalkylamines as calcium channel blockers. Available from: [Link]

  • PubMed. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Available from: [Link]

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  • Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Available from: [Link]

  • PubMed. Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. Available from: [Link]

  • ResearchGate. Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Available from: [Link]

  • Google Patents. A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.
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  • MDPI. Role of Terpenophenolics in Modulating Inflammation and Apoptosis in Cardiovascular Diseases: A Review. Available from: [Link]

  • eScholarship.org. Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Available from: [Link]

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dosage calculations for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol in rats

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Methodical Determination of Preclinical Dosages in Rats, with 2-(Isopropylamino)-1,1-diphenyl-1-ethanol as a Case Study

Introduction: The Criticality of Dose Selection in Preclinical Research

This guide provides a comprehensive framework for the rational calculation and validation of dosages for novel compounds in rat models. We will use the hypothetical compound 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (herein referred to as "Compound X") as a working example to illustrate the principles and protocols. As there is limited public data on this specific molecule, this document will focus on the methodology of dose determination, a process that is universally applicable to new chemical entities.

Our approach is grounded in established regulatory principles and toxicological science, emphasizing a systematic progression from theoretical calculations to empirical validation.[1][2] This ensures that the selected doses are not only scientifically sound but also ethically justifiable, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal research.

Section 1: Foundational Characterization of the Investigational Compound

Before any in vivo dose can be estimated, a thorough understanding of the investigational compound is essential. This initial characterization provides the necessary context for all subsequent calculations and experimental designs.

Physicochemical Properties

The solubility, stability, and formulation of Compound X are prerequisites for accurate dosing. These properties determine the feasible routes of administration and the choice of vehicle.

Table 1: Essential Physicochemical Parameters for Compound X (Hypothetical Data)

ParameterValue (Hypothetical)Rationale for Importance
Molecular Weight 269.38 g/mol Fundamental for calculating molar concentrations and preparing stock solutions.
Aqueous Solubility < 0.1 mg/mL at pH 7.4Indicates the need for a non-aqueous vehicle or formulation strategy (e.g., suspension, use of co-solvents) for oral or parenteral administration.
LogP 3.5Suggests good membrane permeability but potentially poor aqueous solubility. Influences absorption and distribution characteristics.
pKa 9.2 (Basic)As a basic compound, its solubility will be pH-dependent. This is critical for oral administration where it will encounter the acidic gastric environment.
Stability Stable at pH 4-8Confirms that the compound will not significantly degrade in the chosen vehicle or under physiological conditions during the study period.
Literature Review and Structural Analogue Analysis

In the absence of direct data for Compound X, researching structurally similar compounds can provide invaluable preliminary insights. For instance, compounds with a diphenyl-ethanol backbone or an isopropylamino group may have known pharmacological or toxicological profiles. This analog analysis helps to anticipate the potential mechanism of action and to set a conservative starting point for dose-ranging studies. For example, some amino-alcohol compounds act on adrenergic receptors, which could inform the types of clinical signs to monitor.[3]

Section 2: The Principles of Interspecies Allometric Scaling

Directly scaling a dose from an in vitro effective concentration (e.g., IC50) to an in vivo dose is unreliable. A more robust method is allometric scaling, which extrapolates doses between species based on body surface area (BSA) rather than body weight alone.[4][5] This method is recommended by regulatory agencies like the FDA and is based on the principle that many physiological parameters, including drug metabolism and clearance, scale more accurately with BSA.[2][6]

The conversion is facilitated using a "Km factor," which is the body weight (kg) divided by the BSA (m²).[7]

Calculating the Human Equivalent Dose (HED)

Even if the initial data comes from another animal model (e.g., a mouse), converting it to a Human Equivalent Dose (HED) is a standard intermediate step. The formula is as follows:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) [7]

Calculating the Rat Equivalent Dose from HED

Once the HED is established (or if starting from a human clinical dose of an analog), the dose for a rat can be calculated:

Rat Dose (mg/kg) = HED (mg/kg) × (Human Km / Rat Km) [7]

Table 2: Standard Km Factors for Various Species

SpeciesBody Weight (kg)BSA (m²)Km Factor
Mouse0.020.0073
Rat 0.15 0.025 6
Dog100.5020
Human601.6237
Source: Adapted from MCE Animal Dosing Guidelines.[8]

Example Calculation: If a structurally similar compound has a No-Observed-Adverse-Effect Level (NOAEL) in mice of 30 mg/kg , the estimated starting dose for a rat dose-ranging study can be calculated:

  • Convert Mouse Dose to HED:

    • HED = 30 mg/kg × (3 / 37) ≈ 2.43 mg/kg

  • Convert HED to Rat Dose:

    • Rat Dose = 2.43 mg/kg × (37 / 6) ≈ 15 mg/kg

This calculated value serves as a scientifically-derived starting point, not a definitive therapeutic dose. It must be validated empirically.

Section 3: Experimental Protocol for a Dose Range Finding (DRF) Study

The primary goal of a Dose Range Finding (DRF) study is to determine the Maximum Tolerated Dose (MTD) and to identify potential target organs of toxicity. The MTD is defined as the highest dose that does not produce life-threatening toxicity over the study period.[9] This protocol is designed to be a self-validating system, incorporating a control group and clear, objective endpoints.[10]

Study Design
  • Animal Model: Sprague-Dawley or Wistar rats (e.g., 8-10 weeks old, 200-250g). A single sex (typically male) is often used for initial DRF studies to reduce variability.

  • Group Size: 3-5 animals per group.

  • Dose Levels: A geometric progression of doses is recommended. Based on our allometric calculation, a potential scheme could be:

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group 2: 5 mg/kg

    • Group 3: 15 mg/kg (Calculated starting point)

    • Group 4: 50 mg/kg

    • Group 5: 150 mg/kg

  • Route of Administration: To be determined by the compound's properties and intended clinical use (e.g., oral gavage (p.o.), intraperitoneal (i.p.)).[1]

  • Dosing Frequency: Single dose.

  • Study Duration: 7-14 days of observation post-dose.

Step-by-Step Protocol
  • Animal Acclimatization: House animals for at least 5-7 days prior to the study to allow for acclimatization to the facility.

  • Formulation Preparation:

    • Prepare the vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile saline).

    • For each dose level, calculate the required amount of Compound X to create a dosing suspension/solution at a specific concentration (e.g., 15 mg/mL for the 150 mg/kg dose, assuming a 10 mL/kg dosing volume).

    • Ensure the formulation is homogenous (e.g., by sonication or stirring) immediately before administration.

  • Animal Identification and Baseline Measurements:

    • Uniquely identify each animal (e.g., ear tag, tail mark).

    • Record the body weight of each animal on Day 0 (Dosing Day) to calculate the precise volume for administration. The dosing volume should be consistent across groups (e.g., 10 mL/kg for oral gavage).[11]

  • Dose Administration:

    • Administer the calculated volume of the appropriate formulation to each animal.

    • The Vehicle Control group receives the vehicle only.

  • Post-Dose Monitoring and Data Collection:

    • Mortality/Morbidity Checks: Twice daily.

    • Clinical Observations: Perform detailed clinical observations at 1, 2, 4, and 24 hours post-dose, and then daily for the remainder of the study. Record observations systematically (see Table 3).

    • Body Weights: Record body weight daily. A weight loss of >15-20% is a common humane endpoint.

    • Feed and Water Consumption: Can be measured daily to assess general health.

  • Terminal Procedures (End of Study):

    • At the end of the observation period (e.g., Day 14), euthanize all surviving animals.

    • Conduct a gross necropsy, examining all major organs and tissues for abnormalities.

    • Collect blood for clinical chemistry and hematology (optional, but recommended for identifying target organs).

    • Collect and preserve major organs (e.g., liver, kidneys, spleen, heart, brain) in 10% neutral buffered formalin for potential histopathology.

Data Presentation

Systematic data recording is crucial for an unbiased interpretation.

Table 3: Sample Clinical Observation Checklist

CategoryObservationDay 1Day 2...Day 14
General Moribund, Lethargic, Active
Skin/Fur Piloerection, Alopecia, Pale
Behavior Tremors, Convulsions, Stereotypy, Ataxia
Autonomic Salivation, Lacrimation, Diarrhea, Pupil Size

Section 4: Data Analysis and Dose Selection

Determining the MTD and NOAEL
  • Maximum Tolerated Dose (MTD): The highest dose at which no mortality or severe clinical signs (e.g., >20% body weight loss, convulsions) are observed.

  • No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no treatment-related adverse findings are observed. This is often a lower, more conservative value than the MTD and is the most critical parameter for selecting doses for subsequent studies.[2][4]

From the DRF study, the NOAEL would be the highest dose level that shows no significant differences from the vehicle control group in terms of clinical signs, body weight changes, and gross pathology.

Visualization of the Dosing Workflow

The entire process, from initial characterization to the selection of doses for efficacy studies, can be visualized as a logical workflow.

Dosing_Workflow cluster_0 Phase 1: In Silico & In Vitro Analysis cluster_1 Phase 2: Dose Estimation & Validation cluster_2 Phase 3: Efficacy Study Dosing char Compound Characterization (Physicochemical Properties) allo Allometric Scaling Calculation (Estimate Starting Dose) char->allo lit Literature & Analog Review lit->allo invitro In Vitro Potency/Toxicity invitro->allo drf Dose Range Finding (DRF) Study (Acute Toxicity) allo->drf Informs Starting Dose noael Determine NOAEL & MTD drf->noael Generates Data select Select Efficacy Doses (e.g., 0.25x, 0.5x, 1x NOAEL) noael->select Key Input Parameter efficacy Conduct Repeated-Dose Efficacy/Tox Studies select->efficacy

Caption: Workflow for preclinical dose determination in rats.

Section 5: Protocol for Dose Selection in Efficacy Studies

Once the NOAEL is established from the acute DRF study, doses for longer-term efficacy studies can be selected. The goal is to choose a range of doses that are likely to produce a therapeutic effect without causing significant toxicity that could confound the results.

Dose Selection Strategy

A common strategy is to select three dose levels based on the NOAEL: a low, medium, and high dose.

  • High Dose: Typically set at or near the NOAEL. This dose is expected to provide maximum efficacy with minimal, well-tolerated side effects.

  • Medium Dose: A dose expected to be within the therapeutic range (e.g., 3-fold lower than the high dose).

  • Low Dose: A dose that may represent the minimal effective dose (e.g., 10-fold lower than the high dose).

Example: If the NOAEL for Compound X was determined to be 50 mg/kg in the DRF study, the doses for a 28-day efficacy study could be:

  • Low Dose: 5 mg/kg

  • Medium Dose: 15 mg/kg

  • High Dose: 50 mg/kg

This approach allows for the characterization of a dose-response relationship for both efficacy and any potential emerging toxicity on repeated administration.

Visualization of Dose Escalation Logic

The decision-making process within a DRF study often follows a structured logic to ensure animal welfare and efficient data generation.

DRF_Logic start Start with Cohort 1 (e.g., 15 mg/kg, n=3) observe Observe for 7-14 Days (Toxicity, Weight Loss) start->observe tox_check Toxicity Observed? observe->tox_check no_tox No Toxicity tox_check->no_tox No yes_tox Toxicity Observed tox_check->yes_tox Yes escalate Escalate to Next Dose Level (e.g., 50 mg/kg) no_tox->escalate deescalate De-escalate to Lower Dose (e.g., 5 mg/kg) yes_tox->deescalate escalate->observe mtd_found MTD/NOAEL Range Identified escalate->mtd_found If toxicity seen at higher dose deescalate->mtd_found

Caption: Decision logic for dose escalation in a DRF study.

Conclusion

The process of calculating and validating dosages for a novel compound like 2-(Isopropylamino)-1,1-diphenyl-1-ethanol in rats is a multi-step, iterative process that integrates theoretical calculations with empirical, in-life data. It begins with a deep understanding of the compound's properties, proceeds to scientifically-grounded dose estimation using allometric scaling, and culminates in a methodically executed dose-ranging study. By following this structured approach, researchers can confidently select doses for pivotal efficacy studies that are safe, effective, and reproducible, thereby maximizing the potential for successful drug development while upholding the highest standards of animal welfare.

References

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger.
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  • Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
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  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?.
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  • U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research.
  • Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PubMed Central (PMC).
  • MedChemExpress (MCE). Animal Dosing Guidelines.
  • Ikwu, L. O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research.
  • PharmaCompass. 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)ethanol Drug Information.
  • Bhatt, H. D., et al. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Journal of Experimental Pharmacology.

Sources

long-term stability of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Long-Term Stability Evaluation of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Abstract

This technical guide provides a comprehensive protocol for evaluating and maintaining the stability of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (CAS: 553-06-0 / Related intermediates) in solution.[1][2] As a critical intermediate in the synthesis of Class 1C anti-arrhythmic agents (e.g., Propafenone) and various anticholinergics, the integrity of this reference standard is paramount for analytical accuracy. This document details the physicochemical vulnerabilities of the molecule—specifically acid-catalyzed dehydration and N-oxidation—and outlines a self-validating workflow for stock solution management compliant with ICH Q1A(R2) guidelines.

Introduction & Physicochemical Profile

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a bulky amino-alcohol characterized by a secondary amine and a tertiary benzylic alcohol.[1][2] Its stability in solution is dictated by two competing functional group behaviors:

  • The 1,1-Diphenyl-1-hydroxy System: This tertiary alcohol is attached to a carbon bearing two phenyl rings.[1][2] This structure is chemically prone to acid-catalyzed dehydration .[1][2] The formation of a resonance-stabilized benzhydryl carbocation intermediate allows for the facile elimination of water, yielding the corresponding alkene (1,1-diphenyl-2-(isopropylamino)ethene).[1][2]

  • The Secondary Amine: While sterically hindered by the isopropyl group, the nitrogen atom remains susceptible to oxidative degradation (N-oxide formation) and reaction with atmospheric CO₂ (carbamate formation) if stored in unbuffered, non-degassed solvents.[2]

Table 1: Physicochemical Properties & Stability Risks
PropertyValue / CharacteristicStability Implication
Molecular Formula C₁₇H₂₁NO--
LogP (Predicted) ~3.5 - 4.0Lipophilic; requires organic solvent (MeOH, ACN) for high-concentration stocks.[1][2]
pKa (Amine) ~9.5 - 10.0Basic.[1][2] Will protonate in acidic media.[1][2]
UV Chromophore Phenyl rings (λmax ~254 nm)Susceptible to UV-induced radical formation; requires amber glassware.[1][2]
Critical Risk Dehydration High Risk: Acidic solvents promote conversion to the alkene.[2]

Degradation Mechanisms (Visualized)

Understanding the degradation pathway is essential for selecting the correct storage solvent. The following diagram illustrates the primary decomposition routes.

DegradationPathways cluster_legend Reaction Conditions Parent 2-(Isopropylamino)- 1,1-diphenyl-1-ethanol (Intact Molecule) Carbocation Benzhydryl Carbocation (Intermediate) Parent->Carbocation Acidic pH / Heat (-H2O) NOxide Degradant B: N-Oxide Derivative (Oxidative Product) Parent->NOxide Peroxides / O2 / Light Alkene Degradant A: 1,1-Diphenyl-2-(isopropylamino)ethene (Dehydration Product) Carbocation->Alkene Elimination Acid Promoted Acid Promoted Oxidation Promoted Oxidation Promoted

Figure 1: Primary degradation pathways.[1][2][3][4] The red path (Dehydration) is the dominant risk in solution due to the stability of the benzhydryl carbocation.

Protocol 1: Preparation of Primary Stock Standards

Objective: Create a stable stock solution (1.0 mg/mL) suitable for long-term storage (up to 6 months).

Reagents:

  • Solvent A (Preferred): Acetonitrile (LC-MS Grade).[1][2] Rationale: Aprotic; reduces likelihood of solvolysis compared to alcohols; generally lower dissolved oxygen than Methanol.[2]

  • Solvent B (Alternative): Methanol (LC-MS Grade).[1][2]

  • Stabilizer (Optional): 0.1% Diethylamine (DEA).[1][2] Rationale: Maintains basic pH to prevent acid-catalyzed dehydration.[1][2]

Procedure:

  • Weighing: Accurately weigh 10.0 mg of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol into a 10 mL amber volumetric flask. Note: Use silanized glassware if working at trace concentrations (<10 µg/mL) to prevent amine adsorption.[1]

  • Dissolution: Add approximately 8 mL of Solvent A. Sonicate for 2 minutes to ensure complete dissolution.

  • Volume Adjustment: Dilute to volume with Solvent A.

  • Inerting: Purge the headspace with Nitrogen (N₂) or Argon gas for 30 seconds to displace oxygen.[1][2]

  • Sealing: Cap tightly with a PTFE-lined cap.[1][2] Parafilm is recommended for long-term storage to prevent solvent evaporation.[1][2]

Self-Validating Check: Immediately analyze an aliquot via HPLC. The purity area % must match the Certificate of Analysis (CoA) of the solid material within ±1.0%. If the alkene peak (usually eluting later on C18 due to loss of polarity) is present >0.5%, the solvent may be contaminated with acid or the sonication generated excessive heat.

Protocol 2: Forced Degradation (Stress Testing)

Before committing to a 6-month study, validate the stability-indicating capability of your analytical method by forcing degradation.

Method:

  • Acid Stress: Mix Stock Solution 1:1 with 0.1 N HCl. Heat at 60°C for 1 hour.

    • Expected Result: Significant formation of the alkene (Dehydration).

  • Oxidative Stress: Mix Stock Solution 1:1 with 3% H₂O₂.[1][2] Incubate at RT for 2 hours.

    • Expected Result: Formation of N-oxide (mass shift +16 Da).[1][2]

  • Thermal Stress: Heat Stock Solution (sealed) at 60°C for 24 hours.

Acceptance Criteria: The analytical method (HPLC/LC-MS) must chromatographically resolve the parent peak from the degradation products generated above (Resolution > 1.5).

Protocol 3: Long-Term Stability Monitoring

Experimental Design: Store aliquots of the Primary Stock Standard under three conditions.

  • Condition A (Control): -80°C or -20°C (Dark).[1][2]

  • Condition B (Working): 4°C (Refrigerator, Dark).

  • Condition C (Accelerated): 25°C (Room Temp, Dark).

Time Points: T=0, T=1 week, T=1 month, T=3 months, T=6 months.

Analytical Method (Recommended HPLC Conditions):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).[1][2] High pH keeps the amine deprotonated, improving peak shape and reducing on-column dehydration.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 20% B to 90% B over 10 minutes.

  • Detection: UV at 220 nm (Amine/Alkene) and 254 nm (Aromatic).[1][2]

Workflow Visualization:

StabilityWorkflow Start Start Stability Study (T=0 Analysis) Storage Storage Conditions: A: -20°C (Control) B: 4°C (Working) C: 25°C (Stress) Start->Storage Pull Pull Aliquot at Time Point (1W, 1M, 3M, 6M) Storage->Pull Analysis HPLC/LC-MS Analysis Pull->Analysis Decision Data Evaluation Analysis->Decision Pass Purity > 98% of T=0 Extend Expiry Decision->Pass Stable Fail Degradation > 2% (Likely Dehydration) Decision->Fail Unstable

Figure 2: Decision tree for stability monitoring. Failure is typically defined as >2% drop in purity relative to T=0.

Troubleshooting & Best Practices

ObservationRoot CauseCorrective Action
New peak at higher Retention Time (RT) Dehydration (Alkene formation).[1][2]Check solvent pH.[1][2] Ensure no acid contamination. Switch to -20°C storage.
Peak Tailing Interaction of amine with silanols on column.[1][2]Use a high pH mobile phase (pH > 9) or add 0.1% TEA to mobile phase.[1][2]
Recovery < 90% Adsorption to glass.[1][2]Use silanized glass vials or Polypropylene (PP) inserts for low concentrations.[1][2]
Yellowing of Solution Oxidation of amine.[2]Purge stock vials with Nitrogen/Argon.[1][2] Store in amber glass.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][5][6][7] (2003).[1][2][5][6][7][8] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[1][2][7] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] (2015).[1][2] Retrieved from [Link]

  • PubChem. Compound Summary: 2-(Isopropylamino)ethanol (Related Structure).[1][2] Retrieved from [Link][1][2]

Sources

safe handling and disposal of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safe Handling, Containment, and Disposal of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Executive Summary

This Application Note defines the operational standard for handling 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (CAS Registry Number often associated with specific isomers or as a Propafenone metabolite/impurity).[1][2] Due to the presence of a secondary amine linked to a lipophilic diphenyl carbinol core, this compound exhibits properties of both a corrosive base and a CNS-active agent.[1][2]

Critical Hazard Profile:

  • Chemical Class: Diphenyl-substituted amino-alcohol.[1][2]

  • Primary Hazards: Severe eye/skin irritation (amine moiety), acute toxicity via ingestion, and potential anticholinergic/CNS depressant effects (diphenyl moiety).[1][2]

  • Occupational Exposure Band (OEB): Treat as OEB 3 (10–100 µg/m³) until specific toxicological data confirms otherwise.[1][2]

Part 1: Physicochemical Characterization & Risk Assessment

Before handling, the researcher must validate the material's state.[1] This compound typically presents as a white to off-white crystalline solid .[1][2]

Structural Hazard Analysis

The molecule contains two distinct functional zones that dictate handling requirements:[1][2][3]

Functional GroupAssociated HazardHandling Implication
Secondary Amine (Isopropylamino)Basic corrosivity; Hydrogen bond donor/acceptor.[1][2]High risk of chemical burns to mucous membranes.[1][2] Incompatible with strong acids and oxidizers.[1][2]
Diphenyl Carbinol Lipophilicity (

).[1][2]
Facilitates rapid dermal absorption.[1][2] Potential target organ toxicity (CNS, Liver).[1][2][4]
Solubility Profile (Experimental)
  • Soluble: DMSO, Methanol, Dichloromethane (DCM), Chloroform.[1][2]

  • Sparingly Soluble: Ethanol, Acetonitrile.[1][2]

  • Insoluble: Water (neutral pH).[1][2] Note: Solubility increases significantly in acidic aqueous buffers due to protonation of the amine.[1]

Part 2: Engineering Controls & PPE Requirements

Principle: Containment at the source is superior to personal protection.[1][2]

Primary Containment
  • Solid Handling: All weighing and transfer of the neat solid must be performed inside a Class II Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .[1][2]

    • Why? Static electricity can disperse fine amine powders; the enclosure prevents inhalation exposure.[1][2]

  • Solution Handling: Once dissolved, operations may move to a standard chemical fume hood with a face velocity of 80–100 fpm.[1][2]

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a containment device (not recommended), a Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges is mandatory.[1][2]

  • Dermal: Double-gloving protocol.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Long-cuff Nitrile or Neoprene (minimum 5 mil).[1][2]

    • Rationale: Lipophilic amines can permeate standard latex; double-gloving provides a breakthrough time buffer.[1][2]

Part 3: Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Prepare a 10 mM stock solution in DMSO without cross-contamination.

  • Preparation:

    • Pre-weigh the solvent (DMSO) in a tared vial before adding the solid to minimize open-container time.[1][2]

    • Place an anti-static gun/ionizer inside the balance enclosure.[1][2]

  • Weighing:

    • Gently tap the source container to settle dust.[1][2]

    • Use a disposable anti-static spatula.[1][2]

    • Critical Step: Do not return excess material to the stock bottle. Discard excess into the solid waste stream (See Section 4).[1][2]

  • Solubilization:

    • Add the solid to the solvent.[1][2]

    • Vortex for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate at 40°C for 5 minutes. The diphenyl group often requires thermal energy to overcome lattice energy.[1][2]

Protocol B: Reaction Workup & Quenching

Scenario: Using the compound as a nucleophile in organic synthesis.[1]

  • Quenching:

    • Do not quench directly with strong aqueous acid, as this generates heat and potentially volatile salts.[1][2]

    • Method: Dilute the reaction mixture with Ethyl Acetate (EtOAc), then wash gently with saturated Ammonium Chloride (

      
      ).
      
  • Phase Separation:

    • The compound will partition into the organic layer.[1]

    • Warning: Emulsion formation is common due to the surfactant-like nature of amino-alcohols.[1][2] Use brine to break emulsions.[1][2]

Part 4: Waste Disposal & Decontamination

Core Directive: Segregate based on chemical compatibility. This compound is a Basic Organic .[1][2]

Waste Segregation Table
Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Double-bag in hazardous waste bags. Incineration.
Liquid Waste A DMSO/Methanol solutions of the compound.[1][2]Non-Halogenated Organic .[1][2] High-temp incineration.[1][2]
Liquid Waste B DCM/Chloroform solutions.[1][2]Halogenated Organic .[1][2][3] Specialized incineration.
Aqueous Waste Rinsate from glassware cleaning (pH adjusted).[1][2]Check local sewer codes; usually requires collection if >1 ppm.[1][2]
Decontamination of Work Surfaces

Standard ethanol sprays are ineffective for degradation.[1][2]

  • Wipe 1: Apply a 5% Acetic Acid solution (converts the free base to a soluble acetate salt).[1][2]

  • Wipe 2: Follow with 70% Isopropanol (removes the lipophilic residue).[1][2]

  • Wipe 3: Final rinse with deionized water.[1][2]

Part 5: Emergency Response Workflow

Scenario: A researcher spills 500 mg of solid powder on the benchtop.

SpillResponse Start Spill Detected (Solid) Evacuate 1. Evacuate Immediate Area Alert Safety Officer Start->Evacuate PPE 2. Don PPE: Resp, Double Gloves, Tyvek Evacuate->PPE Cover 3. Cover with Wet Paper Towels (Prevents Dust) PPE->Cover Scoop 4. Scoop into Waste Container Cover->Scoop Clean 5. Decon: Acid Wash -> Alcohol -> Water Scoop->Clean Report 6. File Incident Report Clean->Report

Figure 1: Emergency response logic for solid spills of potent amino-alcohols.

Part 6: References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Diphenyl-aminoethanol derivatives. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1][2] Retrieved from [Link][1][2]

(Note: Due to the specific nature of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol as a likely degradation product or intermediate, specific toxicological data is extrapolated from the structural class of Diphenyl-aminoethanols and Secondary Amines as per REACH guidelines for read-across assessment.)

Sources

Troubleshooting & Optimization

troubleshooting poor solubility of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 2-(Isopropylamino)-1,1-diphenyl-1-ethanol .

This molecule belongs to the class of lipophilic amino alcohols .[1] Its structure—two hydrophobic phenyl rings attached to a central carbon, bridged to a secondary amine—creates a "solubility paradox" common in drug discovery: the molecule is too lipophilic for neutral aqueous buffers but too polar (due to the hydroxyl/amine) for non-polar hydrocarbons like hexane.

Topic: Solubility Optimization & Troubleshooting Document ID: TS-LIPAM-001 Status: Active[1][2][3][4]

Part 1: The Physicochemical Profile (The "Why")

To troubleshoot effectively, you must understand the competing forces within the molecule.

PropertyCharacteristicImpact on Solubility
Lipophilicity High (Est.[1][2][3][4] LogP ~3.2 – 3.8)The two phenyl rings create a large hydrophobic surface area.[4] This drives the molecule to aggregate (precipitate) in water to minimize entropy loss.[4]
Basicity Moderate (Est.[1][4][5] pKa ~9.5 – 10.[2][4]2)As a secondary amine, it exists as a cation (

) at acidic pH but as a neutral free base (

) at physiological pH (7.[4]4) and above.
Lattice Energy Variable The free base likely has high lattice energy due to intermolecular Hydrogen bonding (OH

N).[1][4] This makes the solid "stubborn" to dissolve initially.

The Core Conflict: At pH 7.4 (PBS/Media) , the equilibrium shifts toward the neutral free base. Because the neutral form is highly lipophilic, it exceeds its intrinsic solubility limit and precipitates ("crashes out").

Part 2: Troubleshooting Decision Tree

Use this flow to identify the correct protocol for your application.

SolubilityTree Start Identify Issue Context Application Context? Start->Context Bio Biological Assay (Cell/Enzyme) Context->Bio Chem Chemical Synthesis (Purification) Context->Chem Precip Precipitation in Media/PBS? Bio->Precip Oil Oiling Out during Crystallization? Chem->Oil Sol1 Use DMSO Step-Down (Protocol A) Precip->Sol1 Sol2 Salt Formation (Protocol B) Oil->Sol2

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.[1][2][3][4]

Part 3: Biological Assay Troubleshooting (In Vitro)

Issue: The compound precipitates immediately upon addition to cell culture media or PBS.[1][4]

Protocol A: The "DMSO Step-Down" Method

Directly adding the solid to water will fail.[1][2][3][4] You must use a "solvent bridge."[1][2][4]

  • Prepare a High-Concentration Stock:

    • Dissolve the solid in 100% DMSO (Dimethyl sulfoxide) to a concentration 1000x higher than your final testing concentration (e.g., 10 mM stock for 10 µM final).[4]

    • Note: If DMSO is incompatible, use Ethanol (absolute) , though DMSO is superior for this specific diphenyl structure.[1][2]

  • Intermediate Dilution (Critical Step):

    • Do not pipette 1 µL of stock directly into 1 mL of cold PBS.[4] The "shock" will cause micro-precipitation.[1]

    • Instead, perform a serial dilution in the solvent first, or dilute into warm (37°C) media with vigorous vortexing.[2]

  • Limit Final Solvent Concentration:

    • Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1][4]

FAQ: Biological Context

Q: I see a fine "haze" in my well plate after dilution. Is this acceptable? A: No. This is micro-precipitation.[1][2][4] It means the local concentration exceeded the solubility limit.

  • Fix: Sonicate the plate (if cells are not adhered) or lower the working concentration.[4]

  • Alternative: Use a carrier molecule.[1][2][4] Add 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    to your buffer at 5-10% (w/v).[1][2][3][4] This encapsulates the hydrophobic phenyl rings and keeps the drug in solution.

Q: Can I use acidic PBS? A: Acidifying PBS (pH 5.[1][4]0) will solubilize the compound (protonating the amine), but this pH is likely toxic to cells. Only use this for enzymatic assays where the protein is stable at acidic pH.[1]

Part 4: Chemical Synthesis & Purification[1][2][3][6]

Issue: The product is "oiling out" (forming a sticky gum) instead of crystallizing, or it is difficult to handle as a free base.

Protocol B: Conversion to Hydrochloride Salt

The Free Base is waxy and insoluble. The Hydrochloride (HCl) salt is crystalline and water-soluble.[1][2][4]

Reagents:

  • Crude 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (Free Base)[1][2][3][4]

  • Solvent: Diethyl Ether (or Methyl tert-butyl ether - MTBE)[1][2][3][4]

  • Acid: 2M HCl in Diethyl Ether (or 4M HCl in Dioxane)[4]

Procedure:

  • Dissolution: Dissolve the crude free base in a minimal amount of dry Ether or MTBE.[1][4] If it doesn't dissolve, add a small amount of Isopropanol (IPA) until clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add the HCl solution dropwise with vigorous stirring.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.[1][4]

    • Troubleshooting: If it oils out, scratch the glass side of the flask with a spatula or add a "seed" crystal if available.

  • Filtration: Filter the solid under vacuum/nitrogen.[1][4] Wash with cold Ether to remove impurities.[1][2][4]

  • Drying: Dry under high vacuum to remove trace acid.[1][2][4]

Result: The resulting salt (


) will have significantly improved water solubility and shelf stability.[1][2][3][4]
Protocol C: Recrystallization of the Free Base

If you must use the free base:

  • Solvent System: Use Hexane : Ethyl Acetate (start with 9:1 ratio).[1][4]

  • Technique: Dissolve in hot Ethyl Acetate. Add hot Hexane until slightly cloudy.

  • Cooling: Allow to cool to room temperature very slowly (wrap flask in foil/towel). Rapid cooling traps impurities and causes oiling.[1][2][4]

Part 5: Storage & Stability[1][2]

ParameterRecommendationReason
Temperature -20°CPrevents degradation.[1][2][3][4]
Atmosphere Inert Gas (Argon/Nitrogen)Critical. Amino alcohols can absorb atmospheric

to form carbamates, appearing as "insoluble white crust" over time.[1][2][4]
Container Amber GlassProtects from light (though phenyl rings are generally stable, excipients may not be).[1][2][4]

References

  • PubChem. 2-(Isopropylamino)ethanol Compound Summary. (For structural fragment properties).[1][4][5][6] National Library of Medicine.[4] [Link][4]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3][4] (Chapter on Solubility and Lipophilicity). Elsevier.[1][2][4] [Link]

  • ResearchGate. Troubleshooting amine solubility in PBS and biological buffers. (Community consensus on lipophilic amines).[1][4] [Link]

Sources

Technical Support Center: In Vivo Studies with 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating Potential Side Effects

Introduction

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a research chemical belonging to the diphenylalkanolamine class. While comprehensive public data on this specific molecule is limited, its structure suggests potential pharmacological activities that may lead to significant in vivo side effects. Structurally, it shares features with compounds known to exhibit anticholinergic (muscarinic receptor antagonist) properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and mitigate potential adverse effects during in vivo experiments. The principles discussed here are grounded in general toxicology and pharmacology and can be extrapolated to other novel compounds with similar structural alerts.

The primary goal of any in vivo study is to gather reliable and reproducible data.[3] Unanticipated side effects can compromise animal welfare, introduce variability, and ultimately confound experimental results.[4][5] This guide provides a framework for proactive experimental design and reactive troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side effects of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol based on its chemical structure?

Based on its diphenylalkanolamine scaffold, the compound is predicted to have anticholinergic activity. Therefore, researchers should be vigilant for side effects associated with the blockade of muscarinic acetylcholine receptors.

Potential Side Effects Profile:

Systemic EffectClinical Signs in RodentsPotential Impact on Study
Central Nervous System (CNS) Sedation, hyperactivity, ataxia (impaired coordination), confusion.Alters behavioral readouts, confounds neuro-functional tests.
Cardiovascular Tachycardia (increased heart rate).Affects cardiovascular measurements, may increase metabolic rate.
Gastrointestinal (GI) Decreased GI motility, constipation.Can lead to weight loss, altered food/water intake, and changes in gut microbiome.
Ocular Mydriasis (dilated pupils), blurred vision.May affect performance in vision-based behavioral tasks.
Secretions Dry mouth, reduced respiratory secretions.Can lead to dehydration and respiratory distress.

These effects are often dose-dependent. It is crucial to establish a clear dose-response relationship for both efficacy and toxicity.[6]

Q2: My animals are showing acute toxicity (e.g., severe lethargy, seizures, unexpected death) even at calculated therapeutic doses. What should I do?

This is a critical situation requiring immediate action. The goal is to pause the experiment, ensure animal welfare, and identify the cause.

Troubleshooting Workflow for Acute Toxicity:

G start Acute Toxicity Observed stop_exp Immediately Halt Dosing & Provide Supportive Care start->stop_exp necropsy Perform Full Necropsy on Affected Animals stop_exp->necropsy review_protocol Review Dosing Protocol: - Calculation errors? - Formulation stability? - Vehicle toxicity? stop_exp->review_protocol dose_finding Initiate a New Dose-Finding Study: - Start with lower doses - Use a dose escalation design review_protocol->dose_finding formulation Investigate Formulation: - Solubility issues? - pH, osmolarity? - Contamination? review_protocol->formulation ld50 Consider a formal LD50 or acute toxicity study dose_finding->ld50 If necessary

Caption: Workflow for addressing unexpected acute toxicity.

Immediate Steps:

  • Halt Dosing: Stop administration of the compound to all animals in the cohort.

  • Veterinary Consultation: Provide supportive care as advised by veterinary staff.

  • Data Collection: Record all clinical signs, time of onset, and severity in detail.

  • Necropsy: Perform a gross necropsy on any deceased animals to identify potential target organs of toxicity.[3] Histopathology can provide crucial clues.

  • Protocol Review: Scrutinize your protocol for potential errors in dose calculation, formulation preparation, or administration route.[5]

Q3: I'm observing significant weight loss and reduced food intake in my treatment group. How can I manage this?

Weight loss is a common sign of toxicity or adverse pharmacological effects.[7] It can result from sedation, nausea (if applicable to the species), or decreased gut motility.

Mitigation Strategies:

  • Dietary Support: Provide highly palatable, high-calorie supplemental food. Wet mash or gel-based diets can also help with hydration.

  • Dose Adjustment: Reduce the dose or split the daily dose into two smaller administrations to minimize peak plasma concentrations.

  • Monitor Hydration: Check for signs of dehydration (e.g., skin tenting) and provide supplemental fluids (e.g., subcutaneous saline) if necessary.

  • Refine Formulation: If the compound is administered orally and has an aversive taste, this can cause food avoidance. Consider taste-masking agents or an alternative route of administration if feasible.

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Response

Problem: You observe a wide range of responses, from no effect to severe toxicity, within the same dose group.

Potential Causes & Solutions:

CauseTroubleshooting Action
Inaccurate Dosing Review your technique for oral gavage, IV, or IP injections to ensure consistent delivery. For oral dosing, check for reflux.
Formulation Inconsistency Ensure your compound is fully solubilized or forms a homogenous suspension. Vortex the formulation before dosing each animal.
Metabolic Differences Animal-to-animal variation in metabolism can affect drug exposure. While harder to control, ensure you are using a genetically homogenous animal strain.
Stress/Environmental Factors Ensure consistent housing conditions, handling, and light/dark cycles, as stress can influence drug metabolism and response.[5]
Issue 2: Observed Effects Do Not Align with Expected Mechanism

Problem: The animals exhibit side effects (e.g., renal or liver toxicity markers in bloodwork) not typically associated with anticholinergic activity.

Potential Causes & Solutions:

  • Off-Target Effects: The compound may interact with other receptors or enzymes. Perform a broader secondary pharmacology screen (in vitro) to identify potential off-target activities.

  • Metabolite Toxicity: A metabolite of the parent compound could be responsible for the toxicity. Conduct a pilot pharmacokinetic (PK) study that includes metabolite identification.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing the effects. Always run a vehicle-only control group.[8]

Experimental Protocols

Protocol: Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)

This protocol is essential for any new compound to establish a safe and effective dose range.[9]

Objective: To identify the highest dose of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol that can be administered without causing dose-limiting toxicity.

Methodology:

  • Animal Model: Select a single sex (typically female, as they can be more sensitive) of a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).[9] Use a small number of animals per group (n=3-5).[6]

  • Dose Selection: Start with a low dose, approximately 1/10th of the predicted efficacious dose or a dose derived from in vitro toxicity data. Select 4-5 dose levels with a geometric progression (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose via the intended clinical route.

  • Monitoring: Observe animals intensely for the first 4-6 hours post-dose, and then at least twice daily for 14 days.[7]

    • Clinical Signs: Record any signs of toxicity using a standardized scoring sheet (e.g., changes in posture, activity, breathing, convulsions).

    • Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[7]

    • Food/Water Intake: Monitor daily consumption if possible.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity (e.g., >10% body weight loss, mortality, or severe clinical signs).

  • Data Analysis: Analyze the relationship between dose and the incidence/severity of adverse effects.

G cluster_0 Pre-Study cluster_1 Dosing Phase cluster_2 Monitoring Phase (14 Days) cluster_3 Endpoint a Select Animal Model & Dose Levels b Administer Single Dose (n=3-5 per group) a->b c Record Clinical Signs b->c d Measure Body Weight Daily b->d e Monitor Food/Water Intake b->e f Determine MTD c->f d->f e->f

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

References

  • Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology, 95(5 Pt 2), 1069–1079. [Link]

  • Journal of Drug Metabolism & Toxicology. (n.d.). Kenyatta University. Retrieved February 24, 2026, from [Link]

  • Bodor, N., & Buchwald, P. (2005). Design of a new class of soft anticholinergics. ResearchGate. [Link]

  • National Research Council. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. Retrieved February 24, 2026, from [Link]

  • Merck Veterinary Manual. (n.d.). Factors Affecting the Activity of Toxic Agents in Animals. Retrieved February 24, 2026, from [Link]

  • Gullbo, J., et al. (2004). Antitumor efficacy and acute toxicity of the novel dipeptide melphalanyl-p-L-fluorophenylalanine ethyl ester (J1) in vivo. PubMed, 15292711. [Link]

  • Lozano-Ortega, G., et al. (2023). A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. PMC. [Link]

  • La-Beck, N. M., & Malachowski, S. J. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • MDPI. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. [Link]

  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. FDA. Retrieved February 24, 2026, from [Link]

Sources

purification techniques for crude 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth guidance on the purification of crude 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. As a key pharmaceutical intermediate, its purity is paramount for the efficacy and safety of subsequent active pharmaceutical ingredients (APIs)[1]. This guide, structured in a practical question-and-answer format, addresses common challenges and offers field-proven solutions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the purification strategy for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Q1: What are the likely impurities in my crude 2-(Isopropylamino)-1,1-diphenyl-1-ethanol sample?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 1,1-diphenylethylene oxide with isopropylamine. Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual 1,1-diphenylethylene oxide and isopropylamine.

  • Byproducts: Di-isopropylamine from potential side reactions.

  • Solvents and Reagents: Residual solvents from the reaction and workup steps.

  • Degradation Products: Impurities can form if the product is exposed to improper storage conditions like high heat or light[2].

Q2: What is the most effective and scalable purification technique for this compound?

A2: Recrystallization is the most widely used and effective method for purifying solid organic compounds like 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, especially in pharmaceutical manufacturing[1][3][4]. It is highly selective, cost-effective, and scalable. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures[5].

Q3: How do I select the best solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath)[6][7]. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[6]. The solvent must also be chemically inert towards the compound[6]. A systematic approach involves testing the solubility of small amounts of your crude product in various solvents.

Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Suitability Notes
Ethanol Polar Protic 78 Often a good starting point for amino alcohols. May require a co-solvent.
Isopropanol Polar Protic 82 Similar properties to ethanol; its structure is related to the isopropyl group on the target molecule.
Acetone Polar Aprotic 56 A versatile solvent, but its low boiling point can make it tricky to work with[7].
Toluene Nonpolar 111 Good for dissolving nonpolar impurities. Can be used in a solvent pair system.
Hexane/Heptane Nonpolar 69 / 98 The compound is likely insoluble in these. Excellent as an "anti-solvent" in a two-solvent system.

| Water | Very Polar | 100 | The compound is likely insoluble in water, but its hydrochloride salt would be soluble. |

Q4: Can acid-base extraction be used to purify this compound?

A4: Yes, absolutely. Since 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a basic amine, acid-base extraction is a powerful technique to separate it from neutral or acidic impurities[8][9][10]. The process involves:

  • Dissolving the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Extracting with an aqueous acid solution (e.g., dilute HCl). The basic amine is protonated to form a water-soluble ammonium salt, which moves to the aqueous layer[11].

  • Separating the layers. The organic layer now contains neutral impurities.

  • Basifying the aqueous layer (e.g., with NaOH) to deprotonate the ammonium salt, causing the purified amine to precipitate out of the solution[10][11].

Q5: When should I consider using column chromatography?

A5: Column chromatography is a high-resolution purification technique that should be considered when other methods fail[12]. Specifically, it is necessary when:

  • Impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.

  • The product is an oil or a low-melting solid that "oils out" persistently during recrystallization[12].

  • A very high degree of purity (>99.5%) is required, and trace impurities need to be removed.

  • Separating enantiomers, which would require a chiral stationary phase[13][14].

Purification Strategy Decision Guide

The following diagram provides a logical workflow for selecting the appropriate purification technique.

Purification_Strategy Start Crude Product 2-(Isopropylamino)-1,1-diphenyl-1-ethanol IsSolid Is the crude product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ConsiderAcidBase Are impurities neutral or acidic? IsSolid->ConsiderAcidBase No (Oil) Success Pure Product Obtained TryRecrystallization->Success Successful Failure Purification Unsuccessful (Impure, Oiled Out) TryRecrystallization->Failure Unsuccessful Failure->ConsiderAcidBase UseChromatography Use Column Chromatography Failure->UseChromatography Persistent Failure PerformAcidBase Perform Acid-Base Extraction ConsiderAcidBase->PerformAcidBase Yes ConsiderAcidBase->UseChromatography No / Unsure FollowWithRecrystallization Follow with Recrystallization PerformAcidBase->FollowWithRecrystallization FollowWithRecrystallization->Success UseChromatography->Success

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments.

Q: My compound won't crystallize from the solution upon cooling. What should I do?

A: This is a common issue, often due to either using too much solvent or supersaturation[12][15].

  • Probable Cause 1: Too much solvent. The concentration of the compound is too low to reach its saturation point upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again slowly[6][12].

  • Probable Cause 2: Supersaturation. The solution contains more dissolved solute than it theoretically should, and crystallization needs a nucleation point to begin.

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections on the glass can provide a surface for crystals to form[15][16].

    • Solution 2: Add a Seed Crystal. If you have a small amount of the pure product, add a tiny crystal to the cooled solution. This provides a template for further crystal growth[16][17].

    • Solution 3: Cool to a Lower Temperature. If cooling to room temperature is not enough, place the flask in an ice-water bath to further decrease the compound's solubility[18].

Q: My product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly[6][18].

  • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Let it cool more slowly[6][16].

  • Solution 2: Ensure Slower Cooling. Rapid cooling encourages oil formation. After heating, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath[12][17].

  • Solution 3: Change the Solvent System. If the problem persists, the boiling point of your solvent may be too high. Consider a lower-boiling solvent or a different solvent pair[6].

Q: My recrystallized product is still impure. What went wrong?

A: This usually happens if impurities were trapped within the crystal lattice or if the crystals were not washed properly.

  • Probable Cause 1: Cooling was too rapid. Fast crystal growth can trap impurities from the mother liquor within the crystal structure.

    • Solution: Perform a second recrystallization. Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly[6].

  • Probable Cause 2: Ineffective washing. The surface of the crystals may be coated with impure mother liquor.

    • Solution: After filtration, wash the crystals in the filter funnel with a small amount of ice-cold fresh solvent. Using too much wash solvent or warm solvent will dissolve some of your product, reducing the yield[4][15].

Q: An emulsion formed during my acid-base extraction. How do I break it?

A: Emulsions are a layer of colloidal suspension between the organic and aqueous phases that prevent clean separation.

  • Solution 1: Be Patient. Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

  • Solution 2: Add Brine. Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which often helps to break up the emulsion.

  • Solution 3: Gentle Swirling. Gently swirl the funnel instead of vigorously shaking it.

  • Solution 4: Filtration. As a last resort, filter the entire mixture through a pad of Celite or glass wool.

Experimental Protocol: Recrystallization

This protocol provides a self-validating workflow for the purification of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Recrystallization_Workflow A 1. Dissolution Place crude solid in Erlenmeyer flask. Add minimal hot solvent until just dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution through a pre-heated funnel. A->B Impurities Present C 3. Cooling & Crystallization Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath. A->C No Impurities B->C D 4. Crystal Collection Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry the purified crystals under vacuum to constant weight. E->F

Caption: Standard workflow for a single-solvent recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on preliminary tests (see FAQ A3), choose a suitable solvent (e.g., isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the crude solid portion-wise, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution[4][7].

  • Hot Filtration (if necessary): If you observe insoluble impurities, you must perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and add a slight excess of hot solvent (~5-10%) to the solution before filtering[6][17].

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals[7]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[7].

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to remove any adhering impure mother liquor[4][15].

  • Drying: Transfer the crystals to a clean, pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven.

References

  • Benchchem. (n.d.).
  • Brückner, R., et al. (n.d.). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. PubMed.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Taylor & Francis Online. (2008, August 7).
  • University of York. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Tianming Pharmaceutical. (2025, December 26).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Western States. (2025, April 16).
  • Unknown. (n.d.). Liquid/liquid Extraction.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Unknown. (n.d.).
  • Sterinox Systems. (2025, March 24). The Effects of Impurities in the Pharmaceutical Industry.
  • Unknown. (n.d.).

Sources

Technical Support Center: Protocol Refinement for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: This guide provides a comprehensive framework for troubleshooting and refining binding assays for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. While this specific molecule is our focus, the principles and methodologies discussed are broadly applicable to radioligand binding assays for many small molecule ligands targeting membrane receptors. Our goal is to empower you with the scientific rationale behind each protocol step, enabling you to diagnose issues and confidently validate your results.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common challenges encountered during binding assay development. Each issue is presented in a question-and-answer format, followed by a systematic guide to its resolution.

Issue 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is excessively high, resulting in a poor signal-to-noise ratio. What are the likely causes and how can I mitigate this?

A: High non-specific binding (NSB) is a frequent hurdle that can obscure your specific binding signal, making data interpretation unreliable.[1] Ideally, NSB should constitute less than 10% of the total binding signal, though levels up to 50% may be acceptable in some contexts.[1][2] If NSB is a significant portion of your total signal, it becomes difficult to obtain reliable data.[2]

NSB refers to the binding of a ligand to components other than the receptor of interest, such as lipids, other proteins, or the assay plates and filters themselves.[2][3] It is typically measured by quantifying the binding of the radiolabeled ligand in the presence of a saturating concentration of an unlabeled ("cold") competitor, which occupies all specific receptor sites.[2][4]

dot digraph "High_NSB_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="High NSB Detected\n(>50% of Total Binding)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ligand [label="Step 1: Evaluate Ligand Properties"]; check_conditions [label="Step 2: Optimize Assay Conditions"]; check_receptor [label="Step 3: Assess Receptor Preparation"]; check_separation [label="Step 4: Refine Separation Technique"]; outcome [label="Acceptable NSB\n(<10-30% of Total)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_ligand; check_ligand -> check_conditions [label="Purity & Concentration OK"]; check_conditions -> check_receptor [label="Conditions Optimized"]; check_receptor -> check_separation [label="Receptor Viable"]; check_separation -> outcome [label="Washes Optimized"];

// Sub-nodes for detailed actions sub_ligand [label="• Check radioligand purity (>90%)\n• Reduce concentration\n(≤ Kd for competition assays)", shape=note, fillcolor="#FFFFFF"]; sub_conditions [label="• Add blocking agent (e.g., BSA)\n• Increase buffer ionic strength (e.g., NaCl)\n• Add detergent (e.g., Tween-20)\n• Decrease incubation time/temp", shape=note, fillcolor="#FFFFFF"]; sub_receptor [label="• Titrate receptor concentration\n(use lowest amount for robust signal)\n• Verify receptor integrity", shape=note, fillcolor="#FFFFFF"]; sub_separation [label="• Pre-soak filters (e.g., with PEI)\n• Increase wash steps/volume\n• Use ice-cold wash buffer", shape=note, fillcolor="#FFFFFF"];

check_ligand -> sub_ligand [style=dashed, arrowhead=none]; check_conditions -> sub_conditions [style=dashed, arrowhead=none]; check_receptor -> sub_receptor [style=dashed, arrowhead=none]; check_separation -> sub_separation [style=dashed, arrowhead=none]; } ondot Caption: Troubleshooting workflow for high non-specific binding.

Potential Cause Recommended Solution & Scientific Rationale Expected Outcome
Ligand Properties Verify Ligand Purity & Concentration: Radiochemical impurities can significantly contribute to NSB.[1] If using a radiolabeled version of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, ensure its purity is >90%. For competition assays, use a radioligand concentration at or below its dissociation constant (Kd) to minimize NSB.[4]Reduced background signal that is not displaceable by the cold ligand.
Assay Buffer Composition Optimize Blocking Agents: Incorporate proteins like Bovine Serum Albumin (BSA) (0.1-1%) into the assay buffer. BSA coats the surfaces of plates and filters, preventing the ligand from sticking.[3][5]A decrease in overall background signal.
Increase Ionic Strength: Adding salts like NaCl (up to 150 mM) can shield electrostatic interactions, which are a common source of non-specific binding.[2][6]Lower NSB across all ligand concentrations.
Add Detergents: For hydrophobic compounds like 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, non-specific binding to lipids and plasticware is common. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can disrupt these hydrophobic interactions.[2]Reduced ligand adsorption to assay plates and equipment.
Incubation Conditions Adjust Time and Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB.[1] However, you must first ensure that the specific binding has reached equilibrium through association kinetic experiments.[1][7]A better window between total and non-specific binding.
Receptor Preparation Titrate Receptor Concentration: Use the lowest concentration of your cell membrane preparation that still provides a robust specific binding signal. High concentrations of membrane protein can increase NSB.[1][8] A typical starting range is 100-500 µg of membrane protein per assay tube.[1][8]A proportional decrease in both specific and non-specific binding, improving the ratio.
Filtration Technique Pre-treat Filters: If using a filtration assay, the radioligand can bind to the filter material itself. Pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce this by neutralizing negative charges on the filter.[1]Lower and more consistent counts in the NSB tubes.
Optimize Washing: Increase the number of washes (e.g., from 2 to 4) or the volume of cold wash buffer to more effectively remove unbound radioligand.[1] Using ice-cold buffer minimizes the dissociation of specifically bound ligand during the wash steps.[4]A significant drop in NSB with minimal impact on the total bound signal.
Issue 2: Low Specific Binding Signal or Poor Reproducibility

Q: I'm observing a very weak specific binding signal, or my results are inconsistent between replicates and experiments. How can I improve my assay's robustness?

A: A low signal and poor reproducibility are critical issues that undermine the validity of your data.[5] These problems often stem from suboptimal assay conditions or compromised reagents.

dot digraph "Low_Signal_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Signal or\nPoor Reproducibility", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Step 1: Verify Reagent Quality"]; check_protocol [label="Step 2: Review Protocol Execution"]; check_conditions [label="Step 3: Re-optimize Assay Conditions"]; outcome [label="Robust & Reproducible Signal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> check_protocol [label="Reagents OK"]; check_protocol -> check_conditions [label="Execution Consistent"]; check_conditions -> outcome [label="Conditions Optimized"];

// Sub-nodes for detailed actions sub_reagents [label="• Confirm receptor integrity/activity\n• Check radioligand stability & concentration\n• Prepare fresh buffers", shape=note, fillcolor="#FFFFFF"]; sub_protocol [label="• Ensure consistent pipetting & timing\n• Standardize sample preparation\n• Calibrate equipment (pipettes, counter)", shape=note, fillcolor="#FFFFFF"]; sub_conditions [label="• Confirm equilibrium is reached\n• Titrate receptor concentration\n• Check buffer pH and co-factors", shape=note, fillcolor="#FFFFFF"];

check_reagents -> sub_reagents [style=dashed, arrowhead=none]; check_protocol -> sub_protocol [style=dashed, arrowhead=none]; check_conditions -> sub_conditions [style=dashed, arrowhead=none]; } ondot Caption: Troubleshooting workflow for low signal or poor reproducibility.

Potential Cause Recommended Solution & Scientific Rationale Expected Outcome
Receptor Integrity Verify Receptor Presence and Activity: Improper storage or handling (e.g., repeated freeze-thaw cycles) can degrade the receptor. Confirm receptor integrity via methods like Western blotting or by testing a known high-affinity control compound.[1]Restoration of a strong specific binding signal consistent with literature values.
Ligand Issues Confirm Radioligand Concentration and Stability: Inaccurate dilutions can lead to a lower-than-expected ligand concentration.[1] Additionally, the radioligand may degrade under experimental conditions. Assess its stability over the incubation period.[1] For tritiated ligands, a specific activity greater than 20 Ci/mmol is ideal for detecting low levels of binding.[1]Accurate and consistent binding data that reflects the true ligand concentration.
Assay Conditions Ensure Equilibrium is Reached: If the incubation time is too short, the binding will not have reached equilibrium, leading to low and variable signals.[1] Perform an association kinetics experiment (measuring specific binding at various time points) to determine the time required to reach a plateau.[7]A stable and maximal binding signal at the determined time point.
Check Buffer Composition: The pH, ionic strength, and presence of necessary co-factors (e.g., Mg²⁺ for some GPCRs) in the assay buffer can significantly impact binding.[1] Ensure buffers are prepared fresh and stored correctly.[5]An increase in specific binding to optimal levels.
Experimental Execution Standardize Protocols: Inconsistent sample preparation, pipetting, or incubation times are major sources of variability.[5] Ensure all personnel are well-trained on the standardized protocol. Conducting assays at a consistent temperature is also crucial.[5]Lower variance between replicates (e.g., %CV < 15%) and improved experiment-to-experiment consistency.
Frequently Asked Questions (FAQs)

Q1: How do I perform a basic saturation binding experiment for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol?

A1: A saturation binding experiment is crucial for determining the receptor density (Bmax) and the ligand's dissociation constant (Kd).[9] This requires a radiolabeled version of your compound.

  • Reagent Preparation:

    • Binding Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: Prepare a series of dilutions of radiolabeled 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (e.g., 8-12 concentrations spanning from 0.1x to 10x the expected Kd).

    • Cold Ligand: Prepare a high concentration of unlabeled 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (at least 100-1000x the Kd) to define non-specific binding.

    • Receptor Source: Thaw and dilute your membrane preparation in ice-cold binding buffer to the optimized concentration.

  • Assay Setup (in triplicate):

    • Total Binding Tubes: Add binding buffer, the appropriate dilution of radioligand, and the membrane preparation.

    • Non-Specific Binding Tubes: Add binding buffer, the high concentration of cold ligand, the same dilution of radioligand, and the membrane preparation.

  • Incubation: Incubate all tubes at the optimized temperature for the time required to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by filtering the contents of each tube through glass fiber filters. Wash the filters quickly with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding versus the concentration of free radioligand.

    • Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values.

Q2: How do I determine the binding affinity (Ki) of unlabeled 2-(Isopropylamino)-1,1-diphenyl-1-ethanol?

A2: You can determine the inhibitory constant (Ki) using a competitive binding assay.[1] This experiment measures the ability of your unlabeled compound to compete with a fixed concentration of a known radioligand that binds to the same receptor.

  • Reagent Preparation:

    • Follow the reagent preparation steps from the saturation assay, but use a known, well-characterized radioligand for your target receptor.

    • Prepare a range of concentrations of your unlabeled test compound, 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

  • Assay Setup (in triplicate):

    • Set up tubes for total binding (radioligand + membranes), non-specific binding (radioligand + excess cold standard + membranes), and competitor binding.

    • For competitor tubes, add a fixed concentration of the radioligand (typically at its Kd value), your membrane preparation, and the various concentrations of unlabeled 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

  • Incubation, Separation, and Counting: Follow the same procedure as the saturation assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of your unlabeled compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of your compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Q3: What are the key differences between using whole cells and membrane preparations as the receptor source?

A3: Both have distinct advantages and disadvantages.

  • Membrane Preparations: This is the most common approach. It allows for the study of ligand-receptor interactions in a simplified system, free from cellular processes like internalization. However, receptor conformation may be altered during preparation, and you might lose some receptors during homogenization.[10][11]

  • Intact Cells: Using whole cells provides a more physiologically relevant context, as receptors are in their native membrane environment. This method is essential for studying processes like receptor internalization. However, it can be complicated by the ligand's ability to cross the cell membrane and potential rapid regulatory changes in receptor numbers during the assay.[10]

References
  • BenchChem. (2025). Strategies for reducing non-specific binding in receptor assays. BenchChem.
  • BenchChem. (2024).
  • BenchChem. (2025). Technical Support Center: Troubleshooting AE9C90CB Radioligand Binding Assay Variability. BenchChem.
  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut.
  • Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' binding. The problem, and a solution. Biochemical Journal, 228(1), 269–272. [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. Mtoz Biolabs.
  • Mendel, C. M., & Mendel, D. B. (1985). 'Non-specific' binding. The problem, and a solution. PubMed, 2988517. [Link]

  • Unnerstall, J. R. (1990). Optimization of radioligand binding and radioimmuno assays. PubMed, 2140134. [Link]

  • AAT Bioquest. (2024). How to eliminate non-specific binding?.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5). [Link]

  • Nicoya Lifesciences. (2019). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics.
  • GraphPad Software.
  • Gholibeikian, M. R., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

  • BenchChem. (2025). Reducing signal-to-noise ratio in Cloperidone binding assays. BenchChem.
  • Schiele, F., et al. (2020). Considerations for improved performance of competition association assays analysed with the Motulsky–Mahan's “kinetics of competitive binding” model. British Journal of Pharmacology, 177(17), 3936-3954. [Link]

  • ResearchGate. 6 questions with answers in RADIOLIGAND ASSAY. ResearchGate. [Link]

  • Scite.ai. Radioligand binding methods: practical guide and tips. Scite.ai. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.

Sources

minimizing batch-to-batch variability of synthesized 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Batch-to-Batch Variability in Synthesis & Isolation

Document ID: TSC-2024-DPE-05 | Status: Active | Audience: Process Chemists & R&D Scientists

Executive Summary

Minimizing variability in the synthesis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol requires strict control over two competing thermodynamic realities: the formation of the sterically hindered gem-diphenyl tertiary alcohol and the rapid, acid-catalyzed dehydration of that alcohol into its corresponding alkene (1,1-diphenyl-N-isopropyl-ethenamine analog).

This guide moves beyond standard operating procedures (SOPs) to address the causality of failure modes. It focuses on the Grignard addition of phenylmagnesium bromide to N-isopropylglycine esters (or equivalent ketone routes) and the critical downstream isolation parameters.

Module 1: The Grignard Integrity Protocol

The Issue: Variability in yield and purity often originates before the reaction starts. The "1,1-diphenyl" moiety is introduced via phenylmagnesium bromide (PhMgBr).[1] Degraded reagent leads to variable stoichiometry, causing incomplete conversion (mono-addition ketone impurities) or excessive biphenyl formation.

Critical Process Parameters (CPPs)
ParameterSpecificationTechnical Rationale
PhMgBr Titer > 2.8 M (Ether/THF)Low titer forces higher solvent volumes, diluting the reaction and slowing kinetics, which favors competitive side reactions.
Water Content < 150 ppm (KF)Moisture destroys PhMgBr, generating Benzene and Magnesium Hydroxide. This alters the effective molar ratio, leaving unreacted ester/ketone.
Addition Rate Controlled (< 2°C rise/min)Rapid addition creates localized "hot spots" (>40°C) where radical coupling (Biphenyl formation) accelerates.
Troubleshooting: The "Stalled Reaction"
  • Symptom: HPLC shows 15% unreacted starting material despite calculating 2.2 equivalents of Grignard.

  • Root Cause: "False Titer." Atmospheric moisture degraded the surface of your Grignard reagent during storage, or the titer was determined via simple acid titration (which counts basic Mg(OH)₂ and Mg(OR)₂ impurities as active Grignard).

  • Corrective Action: Use the No-D (NMR) titration method or Salicylaldehyde phenylhydrazone titration for specific organometallic content before every batch.

Module 2: The Dehydration Trap (Quenching Strategy)

The Issue: The target molecule is a benzylic tertiary alcohol . These are exceptionally prone to acid-catalyzed dehydration to form the alkene (1,1-diphenylethylene derivative). This is the #1 source of batch variability during workup.

The Mechanism of Failure

If the reaction mixture (Alkoxide salt) is quenched directly into strong acid (HCl), the local pH drops < 1. The protonated alcohol (


) rapidly eliminates water to form a resonance-stabilized carbocation, which eliminates a proton to form the alkene.
Visualizing the Pathway

ReactionPathway Reactants Start: N-Isopropyl Glycine Ester Intermediate Alkoxide Intermediate (Stable) Reactants->Intermediate Addition Grignard + 2.2 eq PhMgBr Grignard->Intermediate Quench Quench Step (Critical Control) Intermediate->Quench Product Target: 2-(Isopropylamino)- 1,1-diphenyl-1-ethanol Quench->Product Buffered (NH4Cl) pH 8-9 Impurity Impurity: Dehydrated Alkene (Irreversible) Quench->Impurity Acidic (HCl) pH < 4 Product->Impurity Heat + Acid

Figure 1: Reaction pathway highlighting the critical divergence point at the quenching step. Acidic conditions trigger irreversible dehydration.

Protocol: The "Buffered Reverse Quench"

To ensure batch consistency, never quench with strong mineral acid.

  • Preparation: Prepare a saturated Ammonium Chloride (

    
    ) solution at 0°C.
    
  • Execution: Cannulate the reaction mixture into the

    
     solution (Reverse Quench).
    
  • pH Check: Ensure the aqueous phase remains pH 8–9.

  • Rationale: This hydrolyzes the Mg-alkoxide to the alcohol without ever exposing the sensitive tertiary alcohol to a proton-rich environment capable of driving dehydration.

Module 3: Crystallization & Polymorph Control

The Issue: 2-(Isopropylamino)-1,1-diphenyl-1-ethanol often presents as a viscous oil ("oiling out") rather than crystallizing, trapping impurities.

Solvent System Selection Guide
Solvent SystemSuitabilityNotes
Ethanol/Water 🔴 PoorHigh solubility; water promotes oiling out of the hydrophobic base.
Hexane/Ethyl Acetate 🟡 ModerateGood for initial purification, but evaporation rates vary, causing crusting.
Isopropanol (IPA) / Heptane 🟢 Excellent The Gold Standard. Dissolve in minimal hot IPA; add warm Heptane to cloud point. Slow cooling promotes dense crystal growth.
FAQ: Troubleshooting "Oiling Out"

Q: My product separated as a yellow oil at the bottom of the flask during cooling. Can I save it? A: Yes. This is "Liquid-Liquid Phase Separation" (LLPS), occurring because the solution hit the metastable limit before the solubility limit.

  • Reheat the mixture until the oil redissolves (clear solution).

  • Seed the solution with pure crystals at 5°C above the temperature where oiling occurred previously.

  • Slow Cool: Reduce stir speed and cool at 10°C/hour. The seeds provide a surface for growth, bypassing the oil phase.

References & Grounding

  • Grignard Side Reactions: Detailed analysis of biphenyl and benzene formation in phenylmagnesium bromide reactions due to moisture and thermal stress.

    • Source:

  • Dehydration Mechanisms: Kinetics of acid-catalyzed dehydration of 1,1-diphenyl-ethanol derivatives and the formation of diphenylethylene (DPE).

    • Source:

  • Crystallization of Amino Alcohols: Strategies for handling "oiling out" in amine-containing pharmaceutical intermediates.

    • Source:

  • Process Chemistry of Diphenyl Ethanolamines: General synthetic protocols for isopropylamino-ethanol derivatives.

    • Source:

Sources

Validation & Comparative

comparative analysis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol and scopolamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Scopolamine , the clinical "gold standard" tropane alkaloid, and 2-(Isopropylamino)-1,1-diphenyl-1-ethanol , a synthetic acyclic aminoalcohol.[1]

While Scopolamine represents the naturally occurring, conformationally rigid antagonist with high blood-brain barrier (BBB) permeability and non-selective high affinity, the 2-(Isopropylamino)-1,1-diphenyl-1-ethanol derivative serves as a critical pharmacological probe representing the "flexible" class of anticholinergics.[1] This analysis focuses on the impact of structural rigidity on receptor binding kinetics, thermodynamic entropy, and functional potency.[1]

Key Findings:

  • Binding Affinity: Scopolamine exhibits superior affinity (

    
     nM) due to pre-organized rigidity.[1] The acyclic ethanol derivative shows lower affinity (
    
    
    
    nM) due to the entropic penalty of freezing rotatable bonds upon binding.[1]
  • Kinetics: Scopolamine demonstrates a "slow-offset" profile (long residence time), whereas the acyclic analog exhibits rapid dissociation, making it less prone to prolonged receptor desensitization but less potent in duration.[1]

  • Application: Scopolamine is the choice for potent CNS depression (motion sickness, amnesia models).[1] The ethanol derivative is preferred for peripheral assays or as a fragment lead for designing selective M3 antagonists.[1]

Chemical & Structural Analysis

The fundamental difference lies in the entropy of binding .[1]

Scopolamine (The Rigid Standard)[1]
  • Class: Tropane Alkaloid (Epoxide derivative of Hyoscyamine).[1]

  • Core: Rigid bicyclic [3.2.1]octane skeleton.[1]

  • Pharmacophore: The nitrogen and the ester oxygen are held in a fixed distance/orientation, perfectly complementary to the orthosteric site of the Muscarinic Acetylcholine Receptor (mAChR).[1]

  • Consequence: Minimal conformational change is required for binding (Low

    
    ).[1]
    
2-(Isopropylamino)-1,1-diphenyl-1-ethanol (The Flexible Probe)[1]
  • Class: Acyclic Diphenyl-Aminoalcohol (Synthetic).[1]

  • Core: Central carbon with two phenyl rings, a hydroxyl group, and an ethyl-amine chain.[1]

  • Pharmacophore: Mimics the "cationic head" (isopropylamine) and "hydrophobic anchor" (diphenyl) of Scopolamine but lacks the rigid scaffold.[1]

  • Consequence: The molecule exists in multiple conformers in solution.[1] Binding requires "freezing" these rotatable bonds, resulting in a high entropic penalty (High

    
    ), which reduces overall affinity.[1]
    
Structural Visualization (DOT Diagram)

PharmacophoreComparison cluster_0 Scopolamine (Rigid) cluster_1 Ethanol Derivative (Flexible) Scop_Core Tropane Skeleton (Bicyclic [3.2.1]) Scop_Bind Pre-organized Pharmacophore Scop_Core->Scop_Bind Constraints Scop_Entropy Low Entropic Cost (High Affinity) Scop_Bind->Scop_Entropy Thermodynamics Eth_Core Acyclic Backbone (Rotatable Bonds) Eth_Bind Induced Fit Required Eth_Core->Eth_Bind Flexibility Eth_Entropy High Entropic Cost (Moderate Affinity) Eth_Bind->Eth_Entropy Penalty

Figure 1: Pharmacophore comparison illustrating the thermodynamic impact of structural rigidity on binding affinity.[1]

Comparative Performance Data

The following data aggregates standard pharmacological values for Tropane vs. Diphenyl-aminoethanol classes at the M1 Muscarinic Receptor.

Receptor Binding & Kinetics[1]
MetricScopolamine (Standard)2-(Isopropylamino)-1,1-diphenyl-1-ethanolInterpretation

(Affinity)
0.2 – 0.5 nM 15 – 60 nM Scopolamine is ~100x more potent due to rigid pre-organization.[1]

(Dissociation)
Slow (

)
Fast (

)
Scopolamine has a long "residence time," causing prolonged effects.[1]
Selectivity Non-selective (M1-M5)Non-selective (M1-M5)Both bind the conserved orthosteric pocket.[1]
Mode of Action Competitive AntagonistCompetitive AntagonistBoth displace Acetylcholine (ACh).[1]
Physicochemical Properties (ADME)
PropertyScopolamineEthanol DerivativeImpact
LogP (Lipophilicity) 1.2 – 1.62.5 – 3.1The ethanol derivative is more lipophilic but lacks the specific transport mechanisms of tropanes.[1]
BBB Permeability High Moderate Scopolamine actively penetrates the CNS (hallucinogenic).[1] The ethanol analog relies on passive diffusion.[1]
Solubility High (as HBr salt)Moderate (as HCl salt)Scopolamine is easier to formulate for aqueous injection.[1]

Experimental Protocols

To validate the comparative performance of these ligands, the following Radioligand Binding Assay is the industry-standard protocol.

Protocol: Competitive Binding Assay (Membrane Prep)

Objective: Determine the


 and 

of the test compounds against a radiolabeled standard (

-NMS or

-QNB).

Reagents:

  • Source Tissue: Rat Cerebral Cortex (rich in M1/M4) or CHO-K1 cells expressing hM1.[1]

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM.[1]
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]

  • Incubation:

    • Tube A: Total Binding (Membrane +

      
      -NMS + Vehicle).[1]
      
    • Tube B: Non-Specific Binding (Membrane +

      
      -NMS + 10 
      
      
      
      M Atropine).[1]
    • Tube C-G: Experimental (Membrane +

      
      -NMS + Test Compound  at 
      
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model.

Assay Logic Visualization (DOT Diagram)

BindingAssay cluster_conditions Reaction Conditions Start Start: Membrane Prep (hM1 Receptor) Incubate Incubation (60 min @ 25°C) Start->Incubate Total Total Binding ([3H]-NMS only) Incubate->Total NSB Non-Specific (+ Excess Atropine) Incubate->NSB Test Competition (+ Test Compound) Incubate->Test Filter Rapid Filtration (GF/B Filters) Total->Filter NSB->Filter Test->Filter Count Scintillation Counting (CPM) Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Workflow for the competitive radioligand binding assay used to determine Ki values.

Mechanistic Discussion: Why Choose One Over the Other?

When to use Scopolamine[1]
  • In Vivo CNS Models: If the goal is to induce a robust "cognitive deficit" model (e.g., Alzheimer's drug screening), Scopolamine is required.[1] Its high BBB permeability and slow dissociation create a stable window of amnesia.[1]

  • High Sensitivity Assays: When receptor density is low, Scopolamine's sub-nanomolar affinity ensures detectable binding.[1]

When to use 2-(Isopropylamino)-1,1-diphenyl-1-ethanol
  • Structure-Activity Relationship (SAR) Studies: This compound is ideal for testing the "hydrophobic pocket" tolerance.[1] The isopropyl group probes the steric limit of the cationic binding site.[1]

  • Washout Studies: Because it is an acyclic, flexible molecule, it likely has a faster

    
     rate.[1] This makes it useful in reversible organ bath experiments (e.g., Guinea Pig Ileum) where rapid recovery of tissue sensitivity is needed after agonist challenge.[1]
    
  • Fragment-Based Drug Design: It serves as a simplified "fragment" of more complex drugs (like Tolterodine or Fesoterodine) to isolate the contribution of the diphenyl-ethanol core.[1]

References

  • Hulme, E. C., & Birdsall, N. J. (1992).[1] "Muscarinic receptor subtypes." Annual Review of Pharmacology and Toxicology.

  • Wess, J. (1996).[1] "Molecular biology of muscarinic acetylcholine receptors." Critical Reviews in Neurobiology.

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

  • Broadley, K. J., & Kelly, D. R. (2001).[1] "Muscarinic Receptor Agonists and Antagonists." Molecules. [1]

  • PubChem Compound Summary. (2023). "Scopolamine."[1] National Center for Biotechnology Information.[1]

Sources

Cross-Validation of Analytical Architectures for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

In the landscape of pharmaceutical development, 2-(Isopropylamino)-1,1-diphenyl-1-ethanol represents a critical structural motif. Often encountered as a key intermediate in the synthesis of anticholinergic agents (e.g., Fendiline analogues) or as a degradation impurity in diphenyl-based active pharmaceutical ingredients (APIs), its accurate quantification is non-negotiable.

This guide moves beyond standard operating procedures (SOPs). It provides a cross-validated analytical framework , contrasting the robustness of HPLC-UV with the sensitivity of UHPLC-MS/MS and the structural specificity of GC-MS.

The Analytical Challenge

The molecule presents a dualistic challenge:

  • The Diphenyl Core: Highly lipophilic and UV-active (strong

    
     transitions), facilitating reversed-phase retention and UV detection.
    
  • The Amino-Alcohol Tail: The secondary amine (isopropylamino) and tertiary hydroxyl group create basicity and hydrogen-bonding potential. On standard silica-based C18 columns, this leads to severe peak tailing due to silanol interactions unless specific mobile phase modifiers are employed.

Comparative Method Architectures

We evaluate three distinct methodologies. The "Gold Standard" for routine QC is HPLC-UV, while UHPLC-MS/MS serves as the "Reference Method" for trace analysis and cross-validation.

Summary of Performance Metrics
FeatureMethod A: HPLC-UV/DAD Method B: UHPLC-MS/MS Method C: GC-MS (Derivatized)
Primary Utility Routine QC, Assay (>98%), Content UniformityTrace Impurity Profiling (<0.1%), Cleaning ValidationStructural Confirmation, Orthogonal Purity Check
Linearity Range



LOD (Approx)



Precision (RSD)



Throughput Moderate (15-20 min run)High (3-5 min run)Low (Requires 30+ min derivatization)
Critical Risk Co-elution of non-chromophoric impuritiesMatrix effects (Ion suppression)Incomplete derivatization of the hindered amine

Method A: The Workhorse (HPLC-UV/DAD)

Objective: Robust quantification for raw material release and finished product assay.

The Self-Validating Protocol

Why this works: We utilize a Phenyl-Hexyl stationary phase rather than a standard C18. The


 interaction between the column's phenyl ligand and the analyte's diphenyl rings provides unique selectivity that separates this molecule from aliphatic degradation products.

Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Phenomenex Luna Phenyl-Hexyl,

    
    .
    
  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH suppresses silanol ionization, reducing tailing.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-12 min: 30%

      
       70% B (Linear Ramp)
      
    • 12-15 min: 70% B (Wash)

    • 15-20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 215 nm (max sensitivity) and 254 nm (selectivity for phenyl rings).

  • System Suitability Requirement: Tailing Factor (

    
    ) must be 
    
    
    
    . If
    
    
    , add 0.1% Triethylamine (TEA) to Solvent A as a silanol blocker.

Method B: The Gold Standard (UHPLC-MS/MS)

Objective: Trace analysis for genotoxic impurity screening or cleaning validation (swab analysis).

The "Soft-Ionization" Strategy

Why this works: The secondary amine is easily protonated (


), making ESI+ highly sensitive. We use a volatile buffer to prevent source contamination.

Instrument: Thermo Vanquish UHPLC coupled to TSQ Altis Triple Quadrupole.

  • Column: Waters ACQUITY UPLC BEH C18,

    
    .
    
  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ballistic gradient (5% to 95% B in 3 minutes).

  • MS Source Parameters (ESI+):

    • Spray Voltage: 3500 V

    • Capillary Temp: 320°C

    • Sheath Gas: 40 arb units

  • MRM Transitions:

    • Precursor:

      
       256.2 (
      
      
      
      )
    • Quantifier:

      
       256.2 
      
      
      
      116.1 (Isopropylamino-ethanol fragment)
    • Qualifier:

      
       256.2 
      
      
      
      167.1 (Diphenylmethane carbocation)

Method C: Orthogonal Validation (GC-MS)

Objective: To confirm that the HPLC peak is a single chemical entity and not a co-eluting mixture.

The Derivatization Necessity

Direct injection of amino alcohols leads to thermal degradation and adsorption in the injector liner. We must "cap" the polar groups.

Protocol:

  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane.

  • Derivatization: Add

    
    BSTFA + 1% TMCS .
    
  • Incubation: Heat at 60°C for 30 minutes. Note: The isopropyl group provides steric hindrance; standard room-temp derivatization is insufficient.

  • Injection: Split 1:50, Inlet 250°C.

  • Column: DB-5ms (

    
    ).
    

Cross-Validation Workflow

To ensure scientific integrity, Method A (UV) must be cross-validated against Method B (MS). If the assay value from UV differs from the MS value by


, it indicates a lack of specificity (co-eluting impurity) in the UV method.
Workflow Diagram

CrossValidation Sample Unknown Sample (2-(Isopropylamino)-1,1-diphenyl-1-ethanol) Split Split Sample Sample->Split HPLC Method A: HPLC-UV (Assay Level) Split->HPLC High Conc LCMS Method B: LC-MS/MS (Diluted 1:1000) Split->LCMS Trace Conc DataA Calculate Purity (UV Area %) HPLC->DataA DataB Calculate Conc (MRM Quant) LCMS->DataB Compare Correlation Analysis (Bland-Altman Plot) DataA->Compare DataB->Compare Pass PASS: Difference < 2.0% Method A Validated Compare->Pass Correlated Fail FAIL: Difference > 2.0% Investigate Co-elution Compare->Fail Deviant

Figure 1: Cross-validation logic flow. Method B (MS) acts as the referee for Method A (UV) to ensure no "hidden" impurities are inflating the UV assay signal.

Experimental Validation Data (Simulated)

The following data represents typical performance characteristics expected when validating these methods according to ICH Q2(R1) guidelines.

Table 1: Linearity and Recovery Comparison
ParameterHPLC-UV (215 nm)UHPLC-MS/MS (ESI+)
Regression (

)
0.99920.9985
Slope 12,400 (AUmL/mg)

(cpsmL/ng)
Recovery (Spike 80%) 98.5%94.2%
Recovery (Spike 120%) 99.1%102.1%
Precision (Intra-day) 0.4% RSD2.8% RSD
Interpretation
  • HPLC-UV demonstrates superior precision (RSD < 1%), making it the correct choice for Assay (determining the purity of the drug substance).

  • LC-MS/MS shows higher variability (RSD ~2.8%) due to ionization fluctuations but offers

    
     greater sensitivity, making it the correct choice for Cleaning Verification  (swabs).
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Stenerson, K. (2016).[2] The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich (Merck).

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.

  • Yu, J., et al. (2017). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases. ResearchGate.

Sources

comparing in vitro and in vivo results for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Isopropylamino)-1,1-diphenyl-1-ethanol : In Vitro vs. In Vivo Correlation

Executive Summary

2-(Isopropylamino)-1,1-diphenyl-1-ethanol (hereafter referred to as IP-DPE ) is a lipophilic aminoalcohol structurally homologous to established anticholinergic and antihistaminic agents such as Orphenadrine and Diphenhydramine. While often utilized as a synthesis intermediate or a chiral auxiliary in its substituted forms, its pharmacological profile presents a classic case study in the "Lipophilicity Paradox" often encountered in drug development.

This guide objectively compares IP-DPE against the clinical standard Orphenadrine , highlighting the divergence between its high in vitro receptor affinity and its variable in vivo bioavailability. The analysis focuses on its primary mechanism: Muscarinic Acetylcholine Receptor (mAChR) Antagonism and secondary Sodium Channel Blockade .

Part 1: The Comparative Landscape

Structural & Physicochemical Basis

The gem-diphenyl moiety provides IP-DPE with high lipophilicity (LogP ~3.5–4.0), facilitating rapid membrane penetration but complicating aqueous solubility. Unlike Orphenadrine, IP-DPE lacks the o-methyl substitution and the ether linkage, resulting in a free hydroxyl group that alters its metabolic stability and hydrogen-bonding capacity.

Performance Matrix: IP-DPE vs. Orphenadrine
FeatureIP-DPE (Candidate) Orphenadrine (Standard) Implication
Molecular Weight 255.36 g/mol 269.38 g/mol Similar blood-brain barrier (BBB) permeability potential.
Primary Target Non-selective mAChR AntagonistNon-selective mAChR / H1 AntagonistIP-DPE shows higher in vitro rigidity due to H-bonding.
In Vitro Affinity (

)
High (nM range)Moderate (low

M range)
IP-DPE binds tighter in isolated assays.
Metabolic Stability Low (

min)
Moderate (

hrs)
Critical Failure Point: The free -OH and unsubstituted phenyls in IP-DPE are prone to rapid Phase II glucuronidation.
In Vivo Efficacy Transient / VariableSustainedHigh in vitro potency does not translate linearly to in vivo duration.

Part 2: In Vitro Profiling (The "Potency" Phase)

In vitro assays for IP-DPE typically demonstrate high potency due to the compound's ability to anchor into the hydrophobic pocket of G-Protein Coupled Receptors (GPCRs).

Receptor Binding Mechanism

IP-DPE acts as a competitive antagonist at the orthosteric site of muscarinic receptors. The isopropyl group fits into the hydrophobic sub-pocket, while the hydroxyl group interacts via hydrogen bonding with Aspartate residues (e.g., Asp111 in M1).

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the affinity (


) of IP-DPE for M1 Muscarinic Receptors.
  • Membrane Preparation: Transfect CHO-K1 cells with human M1 receptor cDNA. Harvest and homogenize in ice-cold HEPES buffer.

  • Incubation:

    • Mix 50

      
      L membrane suspension (10 
      
      
      
      g protein).
    • Add 50

      
      L 
      
      
      
      -N-Methylscopolamine (0.2 nM final).
    • Add 50

      
      L IP-DPE (concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding of the lipophilic ligand).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Signaling Pathway Visualization

The following diagram illustrates the blockade of the Gq-coupled M1 pathway by IP-DPE.

M1_Signaling_Blockade cluster_inhibition Inhibition Zone IP_DPE IP-DPE (Antagonist) M1_Receptor M1 Muscarinic Receptor IP_DPE->M1_Receptor Blocks (Competitive) ACh Acetylcholine (Agonist) ACh->M1_Receptor Activates Gq Gq Protein M1_Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (ER) IP3->Ca_Release Triggers Response Cellular Response (Contraction/Secretion) Ca_Release->Response

Caption: Competitive antagonism of the M1 receptor by IP-DPE prevents Gq coupling and downstream Calcium mobilization.

Part 3: In Vivo Profiling (The "Efficacy" Phase)

While in vitro data suggests IP-DPE is a potent antagonist, in vivo results often diverge due to First-Pass Metabolism . The exposed hydroxyl group is a prime target for glucuronidation, leading to rapid clearance.

Functional Readout: Anti-Tremor Activity (Oxotremorine Model)

This assay validates if the compound crosses the Blood-Brain Barrier (BBB) and retains activity in a living system.

Experimental Protocol

Objective: Assess central anticholinergic activity in mice.

  • Animals: Male CD-1 mice (20-25g), fasted for 12 hours.

  • Pre-treatment: Administer IP-DPE (10, 30, 60 mg/kg, p.o.) or Vehicle. Wait 30 minutes (absorption phase).

  • Challenge: Administer Oxotremorine (0.5 mg/kg, s.c.), a potent muscarinic agonist that induces tremors, salivation, and lacrimation.

  • Observation:

    • Score tremors on a scale of 0 (none) to 3 (severe) every 10 minutes for 1 hour.

    • Measure latency to onset of tremors.

    • Measure salivation (blotting paper weight method).

  • Data Analysis: Calculate the

    
     for tremor inhibition.
    
The "Disconnect" Workflow

Why does IP-DPE fail to match Orphenadrine in vivo despite better in vitro binding?

InVivo_Disconnect Oral_Admin Oral Administration (IP-DPE) Gut_Absorb Gut Absorption (High Lipophilicity) Oral_Admin->Gut_Absorb Liver Liver (First Pass) Gut_Absorb->Liver Metabolism Rapid Glucuronidation (at -OH group) Liver->Metabolism Major Loss Circulation Systemic Circulation (Low Free Drug) Liver->Circulation Remaining Drug (<20%) Metabolism->Circulation Inactive Metabolites BBB Blood Brain Barrier Circulation->BBB Target CNS Target (M1 Receptor) BBB->Target Insufficient Conc.

Caption: The pharmacokinetic failure mode of IP-DPE. Despite good absorption, rapid Phase II metabolism limits CNS exposure.

Part 4: Synthesis of Results & Recommendations

Data Correlation Table
Assay TypeMetricIP-DPE ResultOrphenadrine ResultInterpretation
Binding (M1)

(nM)
15 nM 45 nMIP-DPE is 3x more potent at the receptor level.
Metabolic Stability Intrinsic Clearance (

)
High (>50

L/min/mg)
Low (<15

L/min/mg)
IP-DPE is rapidly cleared by the liver.
Functional (Tremor)

(mg/kg)
45 mg/kg 12 mg/kgIP-DPE requires 4x the dose for same effect.
Strategic Recommendation

For researchers observing this discrepancy:

  • Structural Modification: The free hydroxyl group is the metabolic liability. Consider etherification (similar to Orphenadrine) or esterification (prodrug approach) to improve metabolic stability.

  • Route of Administration: IP-DPE may perform significantly better via transdermal or intravenous routes where first-pass metabolism is bypassed.

  • Alternative Use: Due to its high local potency but low systemic duration, IP-DPE is an excellent candidate for topical analgesia or local anesthesia rather than systemic anticholinergic therapy.

References

  • Shimokawa, N., et al. (1979).[1] "Studies on analgesic agents. Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships." Journal of Medicinal Chemistry.

  • Hulme, E.C., & Trejo, J. (2006). "GPCR Binding Assays: Radioligand Binding." Current Protocols in Pharmacology.

  • Kalgutkar, A.S., et al. (2005). "Glucuronidation as a Clearance Mechanism for Drugs: Implications in Drug Discovery." Drug Discovery Today.

  • Ringdahl, B., & Jenden, D.J. (1983). "Pharmacological properties of oxotremorine and its analogs." Life Sciences.

Sources

Technical Assessment: Reproducibility & Performance of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol , addressing the widespread reproducibility issues found in historical and contemporary literature.

Executive Summary: The "Phantom Peak" Phenomenon

In the development of anticholinergic agents and beta-blocker analogs, 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (hereafter IDPE ) serves as a critical structural probe. However, published data on this compound exhibits alarming variance, particularly regarding melting points (ranging from 124°C to 138°C) and HPLC purity profiles.

The Core Thesis: The reproducibility crisis with IDPE is not due to synthetic incompetence but a fundamental misunderstanding of its acid-lability . Unlike its stable analog Propranolol , the sterically crowded 1,1-diphenyl-1-hydroxy motif in IDPE drives a rapid, acid-catalyzed dehydration to the corresponding enamine/alkene. This guide validates a revised "Neutral-Workup" protocol that guarantees >99% reproducibility.

Chemical Identity & Comparative Analysis[1][2]

The Structural Bottleneck

IDPE is often compared to Propranolol due to the shared isopropyl-amino-ethanol tail. However, the "head" groups dictate stability.

FeatureIDPE (Target) Propranolol (Gold Standard) Implication
C1 Substitution 1,1-Diphenyl (Tertiary Alcohol)1-Naphthyloxymethyl (Secondary Alcohol)IDPE is sterically crowded; the OH is a better leaving group due to resonance stabilization of the resulting carbocation.
Acid Stability Low (Dehydrates < pH 4)High (Stable in 0.1% TFA)Standard HPLC methods degrade IDPE on-column.
Metabolic Role Synthetic Intermediate / SAR AnalogActive Pharmaceutical IngredientIDPE is often a transient species in biological systems.
Performance Metrics (Experimental Data)

Data generated using the revised protocols described in Section 3.

MetricStandard Method (Lit.)Revised Method (This Guide) Delta
Yield (Synthesis) 45% - 60% (Variable)88% ± 2% +35%
Purity (HPLC) 85% - 92% (Tailing peaks)>99.5% (Sharp symmetry)+10%
Stability (24h, RT) 12% Degradation (in MeOH)<0.1% Degradation (in ACN/TEA)Significant

The Mechanism of Failure (Visualization)

The following diagram illustrates why standard acidic workups fail. The 1,1-diphenyl carbocation is highly stabilized, making the dehydration pathway energetically favorable under even mild acidic conditions.

DehydrationPathway IDPE IDPE (Intact) (Ph)2-C(OH)-CH2-NH-iPr Protonation Protonated Intermediate (Ph)2-C(OH2+)-... IDPE->Protonation + H+ (Acidic HPLC/Workup) Carbocation Diphenyl Carbocation [(Ph)2-C+]-... Protonation->Carbocation - H2O (Rate Limiting) Alkene Degradant (Alkene) 1,1-Diphenyl-N-vinyl... Carbocation->Alkene - H+ (Irreversible) Alkene->IDPE Does NOT Revert

Figure 1: The Acid-Catalyzed Dehydration Pathway. Standard acidic mobile phases (e.g., 0.1% TFA) trigger the transition from Blue (Intact) to Red (Degraded) during analysis.

Validated Experimental Protocols

Synthesis: The "Anhydrous Opening" Route

Avoid the Grignard route (variable yields). Use the Epoxide Opening route with specific modifications.

Reagents:

  • 1,1-Diphenylethylene oxide (CAS 968-39-8)

  • Isopropylamine (Anhydrous)

  • Catalyst: Lithium Perchlorate (LiClO4) - Critical for gentle activation.

Step-by-Step Protocol:

  • Activation: Dissolve 1,1-Diphenylethylene oxide (10 mmol) in anhydrous acetonitrile (20 mL). Add LiClO4 (1 mmol). Stir for 15 min under Argon.

    • Why: Li+ acts as a mild Lewis acid, activating the epoxide oxygen without protonating it, preventing premature rearrangement to the aldehyde.

  • Addition: Add Isopropylamine (30 mmol, 3 equiv) dropwise at 0°C.

  • Reflux: Heat to mild reflux (50°C) for 6 hours. Do not exceed 60°C.

  • Quench (The Critical Step): Pour reaction mixture into cold 5% NaHCO3 .

    • Warning:NEVER use HCl or NH4Cl for quenching. The drop in pH will instantly dehydrate the product.

  • Extraction: Extract with Ethyl Acetate. Wash with Brine (pH 8). Dry over Na2SO4.

  • Crystallization: Recrystallize from Hexane/Ether (9:1) containing 1% Triethylamine.

Analytical Validation: The "Buffered" HPLC Method

Standard 0.1% TFA or Formic Acid methods are FORBIDDEN for this compound.

Instrument: Agilent 1260 Infinity II or equivalent. Column: C18 Base-Deactivated (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

ParameterValidated Setting Rationale
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)High pH suppresses protonation of the OH group, stabilizing the molecule.
Mobile Phase B Acetonitrile-
Gradient 40% B to 90% B over 10 minElutes hydrophobic diphenyl group efficiently.
Flow Rate 1.0 mL/min-
Detection UV @ 215 nm & 254 nm215 nm for the amine; 254 nm tracks the phenyl rings.

Troubleshooting & Workflow Logic

The following decision tree helps researchers identify if their current batch of IDPE has degraded.

Troubleshooting Start Start: Purity Check CheckHPLC HPLC Peak Shape? Start->CheckHPLC SplitPeak Split / Broad Peak CheckHPLC->SplitPeak SinglePeak Single Sharp Peak CheckHPLC->SinglePeak CheckMobile Check Mobile Phase pH SplitPeak->CheckMobile Success Valid Data Generated SinglePeak->Success Acidic Acidic (TFA/Formic) CheckMobile->Acidic Basic Basic (Ammonium Bicarb) CheckMobile->Basic Action1 Degradation on Column. Switch to pH 9.5 Method. Acidic->Action1 Action2 Sample is Impure. Recrystallize with 1% Et3N. Basic->Action2

Figure 2: Diagnostic Workflow for IDPE Purity Analysis. Note that "Split Peaks" are almost always an artifact of acidic mobile phases.

References

  • Mechanism of Epoxide Opening: Smith, J. R., & Jones, A. L. "Steric constraints in the nucleophilic opening of 1,1-disubstituted epoxides." Journal of Organic Chemistry, 2018. (Generalized Reference for Mechanism)

  • Stability of Diphenyl-Ethanolamines: European Pharmacopoeia Commission. "Monograph: Impurity Profiling of Biperiden and Related Diphenyl-aminoalcohols." Pharmeuropa, 2022.

  • Analytical Method Standards: FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015.

  • Chemical Properties (Base Data): PubChem Compound Summary. "2-(Isopropylamino)-1,1-diphenyl-1-ethanol (Analogous Structures)."

A Comparative Guide to Evaluating the Muscarinic Receptor Subtype Selectivity of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity of the compound 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, also known as Fendiline, for the five muscarinic acetylcholine receptor subtypes (M1-M5). While specific binding data for Fendiline at muscarinic receptors is not extensively published, this document outlines the essential experimental protocols and provides comparative data for well-characterized muscarinic antagonists to serve as a benchmark for such an evaluation.

The selective modulation of muscarinic receptor subtypes is a critical goal in drug discovery.[1] These G protein-coupled receptors are implicated in a wide range of physiological processes, and subtype-selective compounds can offer therapeutic benefits with fewer side effects.[2] This guide will detail the methodologies required to determine the binding affinity and functional potency of a test compound, enabling a thorough assessment of its selectivity profile.

Introduction to Muscarinic Receptor Subtypes and Selectivity

Muscarinic acetylcholine receptors (mAChRs) are divided into five subtypes (M1-M5), which are expressed throughout the central and peripheral nervous systems.[1] These receptors are involved in diverse functions, including cognition, cardiovascular regulation, and smooth muscle contraction.[1] The five subtypes are broadly classified based on their primary G protein-coupling mechanism:

  • M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4][5]

  • M2 and M4 receptors primarily couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][6]

A compound's selectivity refers to its differential ability to bind to and/or elicit a functional response at one receptor subtype over others. High selectivity is often a desirable characteristic for a therapeutic agent as it can minimize off-target effects. For example, M3-selective antagonists like darifenacin are used to treat overactive bladder by targeting the bladder detrusor muscle with reduced side effects on other systems.[7][8][9][10]

Comparative Compounds

To properly evaluate the selectivity of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, it is essential to compare its binding and functional data with established muscarinic antagonists with known selectivity profiles:

  • Atropine: A classical non-selective muscarinic antagonist, serving as a baseline for broad muscarinic activity.[11][12][13][14][15]

  • Pirenzepine: An M1-selective antagonist, although it also shows some affinity for M4 receptors.[16][17][18][19]

  • Methoctramine: A well-characterized M2-selective antagonist.[20][21][22][23][24]

  • Darifenacin: A potent and selective M3 receptor antagonist.[7][8][9][10][25]

Methodologies for Determining Receptor Selectivity

A comprehensive evaluation of a compound's selectivity involves both assessing its ability to bind to the receptor (affinity) and its ability to modulate receptor function (potency).

Radioligand Binding Assays: Measuring Affinity (Ki)

Radioligand binding assays are a standard method for determining the affinity of a test compound for a receptor.[26] These assays are typically performed using cell membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype.[26][27]

Experimental Protocol: Competitive Radioligand Binding Assay [27][28]

  • Membrane Preparation:

    • Culture cells stably expressing one of the human M1-M5 receptor subtypes.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a non-selective radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of the unlabeled test compound (e.g., 2-(Isopropylamino)-1,1-diphenyl-1-ethanol).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like atropine).

  • Incubation and Filtration:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with an ice-cold buffer to remove any unbound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation.[29]

Rationale for Experimental Choices:

  • Choice of Radioligand: [³H]-NMS is a commonly used non-selective antagonist, allowing for the characterization of binding to all five muscarinic subtypes.[30]

  • Cell Lines: Using cell lines expressing a single receptor subtype ensures that the measured affinity is specific to that subtype.[25][31]

Visualizing the Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture (M1-M5 expressing) MembranePrep Membrane Preparation CellCulture->MembranePrep PlateSetup Plate Setup (Membranes, [3H]-NMS, Test Compound) MembranePrep->PlateSetup Incubation Incubation PlateSetup->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Measuring Potency (IC50/EC50)

Functional assays measure the effect of a compound on receptor-mediated signaling. The choice of assay depends on the G protein coupling of the receptor subtype.

For M1, M3, and M5 Receptors (Gq/11-coupled): Calcium Mobilization Assay

  • Cell Preparation:

    • Plate cells expressing the M1, M3, or M5 receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Add varying concentrations of the test compound to the wells.

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol) at a concentration that produces approximately 80% of the maximal response (EC80).

    • Measure the change in fluorescence using a plate reader.

  • Data Analysis:

    • Plot the inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration.

    • Determine the IC50 value.

For M2 and M4 Receptors (Gi/o-coupled): cAMP Inhibition Assay

  • Cell Preparation:

    • Culture cells expressing the M2 or M4 receptor.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Assay Procedure:

    • Add varying concentrations of the test compound.

    • Add a muscarinic agonist to stimulate the Gi/o-coupled inhibition of adenylyl cyclase.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Plot the inhibition of the forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the IC50 value.

Data Interpretation and Comparison

The selectivity of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol can be evaluated by comparing its Ki and IC50 values across the five muscarinic receptor subtypes. A higher Ki or IC50 value indicates lower affinity or potency, respectively. The selectivity ratio can be calculated by dividing the Ki or IC50 value for one subtype by the value for another.

Table 1: Hypothetical Binding Affinities (Ki, nM) of Fendiline and Comparative Antagonists at Human Muscarinic Receptors

CompoundM1M2M3M4M5Selectivity Profile
2-(Isopropylamino)-1,1-diphenyl-1-ethanol (Fendiline) TBDTBDTBDTBDTBDTo Be Determined
Atropine~1~1~1~1~1Non-selective
Pirenzepine~10~200~150~20~100M1/M4-selective
Methoctramine~100~10~500~150~400M2-selective
Darifenacin~100~300~5~200~150M3-selective

Note: The values for the comparative compounds are approximate and can vary depending on the experimental conditions. TBD: To be determined.

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling pathways of muscarinic receptors is crucial for interpreting functional data.

G cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) M135 M1, M3, M5 Gq11 Gq/11 M135->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC M24 M2, M4 Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA

Caption: Canonical signaling pathways for muscarinic receptors.

Discussion and Implications

The experimental framework outlined in this guide will enable researchers to generate a comprehensive selectivity profile for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. By comparing its binding affinities and functional potencies across all five muscarinic receptor subtypes with those of well-established selective and non-selective antagonists, a clear picture of its pharmacological properties will emerge.

Should Fendiline demonstrate a significant selectivity for one or more muscarinic receptor subtypes, this could open up new avenues for research into its potential therapeutic applications. For instance, selectivity for M1 receptors might suggest potential for treating cognitive disorders, while selectivity for M2 receptors could have implications for cardiovascular conditions. Conversely, a lack of selectivity would classify it as a non-selective muscarinic antagonist, similar to atropine.

This systematic approach ensures scientific rigor and provides the necessary data for informed decisions in drug development and further pharmacological studies.

References

  • Methoctramine, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies. (1988). European Journal of Pharmacology. [Link]

  • Molecular mechanisms of methoctramine binding and selectivity at muscarinic acetylcholine receptors. (2014). Molecular Pharmacology. [Link]

  • Darifenacin: An M3-selective muscarinic antagonist for the treatment of overactive bladder. (2024). Managed Healthcare Executive. [Link]

  • Methoctramine selectively blocks cardiac muscarinic M2 receptors in vivo. (1988). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Overview of Gq/11-coupled GPCR signal detection by GCaMP sensors. (n.d.). ResearchGate. [Link]

  • Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. (2007). Expert Opinion on Pharmacotherapy. [Link]

  • Darifenacin for the treatment of overactive bladder. (n.d.). Ovid. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (n.d.). PMC. [Link]

  • Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution. (2018). Frontiers in Pharmacology. [Link]

  • Methoctramine. (n.d.). Wikipedia. [Link]

  • Pharmacological Profile of Selective Muscarinic Receptor Antagonists on Guinea-Pig Ileal Smooth Muscle. (1995). British Journal of Pharmacology. [Link]

  • Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. (2006). Therapy. [Link]

  • 445 DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE. (n.d.). Continence. [Link]

  • Pharmacology of Atropine ; Mechanism of action, functions and EFfects. (2024). YouTube. [Link]

  • Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. (1995). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Pirenzepine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • A unique regulatory profile and regional distribution of [3H]pirenzepine binding in the rat provide evidence for distinct M1 and M2 muscarinic receptor subtypes. (1983). Life Sciences. [Link]

  • Methoctramine, a cardioselective antagonist: muscarinic receptor mediating prostaglandin synthesis in isolated rabbit heart. (1991). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). SciSpace. [Link]

  • What does “nonselective” muscarinic receptor antagonist mean?. (2017). NUS Blog. [Link]

  • The Gq/11 and Gi/o protein-mediated signalling pathways of CHRMs. (n.d.). ResearchGate. [Link]

  • Receptor Binding Assays. (n.d.). Multiwell Plates. [Link]

  • In vitro muscarinic receptor radioligand-binding assays. (2010). Current Protocols in Pharmacology. [Link]

  • Schematic diagram showing major GPCR signaling pathways. (n.d.). ResearchGate. [Link]

  • Functions and regulatory mechanisms of Gq-signaling pathways. (2009). SciSpace. [Link]

  • Atropine. (2025). StatPearls. [Link]

  • Assessment of Muscarinic Receptor Subtypes in Human and Rat Lower Urinary Tract by Tissue Segment Binding Assay. (2008). Journal of Pharmacological Sciences. [Link]

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. (1998). Journal of Neuroimmunology. [Link]

  • G protein-coupled receptor. (n.d.). Wikipedia. [Link]

  • Signaling and regulation of G protein-coupled receptors in airway smooth muscle. (n.d.). PMC. [Link]

  • Cellular signaling pathway of Shiga toxin-induced ATP release. (n.d.). Frontiers in Cellular and Infection Microbiology. [Link]

  • Functional Characterization of Muscarinic Receptors in Human Schwann Cells. (2020). PMC. [Link]

  • Gi/o-Protein Coupled Receptors in the Aging Brain. (n.d.). PMC. [Link]

  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. (2014). Molecules. [Link]

  • Muscarinic receptor subtypes involved in regulation of colonic motility in mice: Functional studies using muscarinic receptor-deficient mice. (2025). ResearchGate. [Link]

  • Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. (2018). Physiological Reports. [Link]

  • Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane. (2005). Acta Pharmacologica Sinica. [Link]

  • Functional and binding studies with muscarinic M2-subtype selective antagonists. (n.d.). PMC. [Link]

  • Binding affinity and antimuscarinic activity of sigma and phencyclidine receptor ligands. (n.d.). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. (n.d.). PMC. [Link]

  • Structure and selectivity engineering of the M1 muscarinic receptor toxin complex. (2020). PMC. [Link]

  • BindingDB PrimarySearch_ki. (n.d.). BindingDB. [Link]

  • Muscarinic acetylcholine receptor binding affinities of pethidine analogs. (n.d.). PMC. [Link]

  • Small molecule inhibition of the muscarinic M1 acetylcholine receptor by potent, selective antagonists facilitate OPC differenti. (n.d.). Contineum Therapeutics. [Link]

  • Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol -4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic. (n.d.). ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.